molecular formula C10H12O2 B7944356 4-Methoxycinnamyl alcohol

4-Methoxycinnamyl alcohol

Katalognummer: B7944356
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: NYICIIFSBJOBKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 95641 is a natural product found in Illicium verum, Clausena anisata, and other organisms with data available.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYICIIFSBJOBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025775
Record name 3'-Hydroxyanethole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17581-85-0
Record name 3-(4-Methoxyphenyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17581-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxyanethole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Occurrence and Isolation of 4-Methoxycinnamyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamyl alcohol, a phenylpropanoid, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from several plant species. The primary botanical sources documented in the scientific literature include:

  • Foeniculum vulgare (Fennel): The seeds of this aromatic plant are a notable source of this compound.[1][2]

  • Etlingera pavieana : The rhizomes of this plant, belonging to the ginger family, have been shown to contain this compound.[1][3]

  • Chromolaena odorata (Siam Weed): This perennial shrub is another identified natural source of the compound.

Quantitative Analysis

The concentration of this compound can vary depending on the plant source and the extraction method employed. A key quantitative finding has been reported for Etlingera pavieana.

Plant SourcePlant PartExtraction MethodCompound YieldAnalytical Method
Etlingera pavieanaRhizomesEthanolic Maceration0.18 ± 0.01 µg/mg of extractHigh-Performance Liquid Chromatography (HPLC)

Experimental Protocols: Isolation of this compound from Foeniculum vulgare Seeds

The following protocol details a bioassay-guided fractionation method for the isolation of this compound from the seeds of Foeniculum vulgare.[2]

1. Extraction:

  • Plant Material: 2.0 kg of shade-dried and powdered seeds of Foeniculum vulgare.

  • Solvent: 3 L of ethanol.

  • Procedure:

    • The powdered seeds are macerated in ethanol for 24 hours on a shaker (120 rpm).

    • This extraction process is repeated three times.

    • The filtrates from each extraction are collected and combined.

    • The solvent is removed from the combined filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude ethanol extract.

2. Chromatographic Purification:

  • Stationary Phase: Silica gel.

  • Column Dimensions: 70 cm x 120 cm.

  • Mobile Phase: A gradient of hexane and ethyl acetate, starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate, followed by 100% methanol.

  • Fractionation:

    • Approximately 65 g of the crude ethanol extract is subjected to silica gel column chromatography.

    • A total of 78 fractions are collected.

    • The collected fractions are analyzed by Thin-Layer Chromatography (TLC), and those with similar profiles are combined, resulting in 12 major fractions.

  • Bioassay-Guided Isolation:

    • The major fractions are tested for their cytotoxic activity against HeLa cells to identify the most active fraction.

    • Fraction 8, exhibiting the highest toxicity, is selected for further purification.

  • Final Purification:

    • Major fraction 8 (443 mg) is further purified by silica gel column chromatography using a hexane-ethyl acetate gradient of increasing polarity.

    • This final purification step yields 13 mg of this compound.

3. Structural Elucidation:

The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[2]

Biological Activities and Potential Signaling Pathways

Anti-inflammatory Activity:

This compound has demonstrated anti-inflammatory properties, which are believed to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, this compound can potentially reduce the production of inflammatory mediators.

G Potential Anti-inflammatory Pathway of this compound cluster_0 Potential Anti-inflammatory Pathway of this compound Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Translocates to Nucleus and Initiates Transcription This compound This compound This compound->IKK Inhibition Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation

Figure 1: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Cytotoxic Activity:

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Interestingly, at a concentration of 10 µg/mL, it does not appear to induce apoptosis (programmed cell death). Instead, evidence from DNA fragmentation studies suggests that its cytotoxic mechanism may involve the induction of necrosis (a form of cell injury that results in the premature death of cells).[2]

G Proposed Cytotoxic Mechanism of this compound cluster_1 Proposed Cytotoxic Mechanism of this compound This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Apoptosis Apoptosis Cancer Cell->Apoptosis No significant induction Necrosis Necrosis Cancer Cell->Necrosis Induces DNA Fragmentation DNA Fragmentation Necrosis->DNA Fragmentation

Figure 2: Distinction between apoptotic and necrotic pathways in the cytotoxicity of this compound.

Conclusion

This compound is a naturally occurring phenylpropanoid with promising pharmacological activities. This guide has provided a consolidated overview of its natural sources, a detailed protocol for its isolation from Foeniculum vulgare, and insights into its potential mechanisms of action. The methodologies and data presented here are intended to facilitate further research and development of this compound for potential therapeutic applications. The continued exploration of other natural sources and the optimization of isolation techniques will be crucial for advancing our understanding and utilization of this compound.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methoxycinnamyl Alcohol from 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 4-methoxycinnamyl alcohol, a valuable compound found in various plants and a precursor for bioactive molecules used in pharmaceuticals and cosmetics.[1] The primary focus is on the reduction of 4-methoxycinnamic acid, detailing the reaction's challenges, optimization strategies, and a comprehensive experimental protocol.

Introduction and Reaction Principle

The conversion of 4-methoxycinnamic acid to this compound is a classic example of the reduction of a carboxylic acid to a primary alcohol. 4-methoxycinnamic acid is a derivative of cinnamic acid and serves as a key intermediate in the synthesis of various organic compounds, including sunscreens.[2][3] this compound itself is a target compound for the synthesis of molecules with anti-inflammatory, antioxidant, and tyrosinase inhibitory effects.[1]

The core of this transformation involves the use of a potent reducing agent capable of converting the carboxyl group (-COOH) into a primary alcohol group (-CH₂OH). Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose.[4][5] However, a significant challenge in this specific synthesis is the presence of a carbon-carbon double bond conjugated with the phenyl ring.[1][6] Strong reducing agents like LiAlH₄ can not only reduce the carboxylic acid but also the alkene group, leading to the formation of an undesired saturated alcohol side product, 4-methoxy-3-phenylpropanol.[1][4] Therefore, careful control of reaction conditions is paramount to achieve high selectivity for the desired cinnamyl alcohol.

Reagents and Products: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of the starting material and the target product is essential for the experimental setup, monitoring, and purification processes.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
4-Methoxycinnamic Acid 4-Methoxycinnamic Acid StructureC₁₀H₁₀O₃178.18172-174White solid
This compound this compound StructureC₁₀H₁₂O₂164.2069-72White to off-white solid

Experimental Protocol: Reduction with Lithium Aluminum Hydride

The following protocol is a detailed methodology for the reduction of 4-methoxycinnamic acid using lithium aluminum hydride, with optimized conditions to maximize the yield of this compound.

3.1. Materials and Equipment

  • Reagents: 4-methoxycinnamic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium hydroxide (NaOH) solution (10%), Concentrated Hydrochloric Acid (HCl), Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), Ethyl acetate, Hexane.

  • Equipment: Round-bottomed flask, Magnetic stirrer, Dropping funnel, Condenser, Inert gas supply (Argon or Nitrogen), Ice bath, Heating mantle, Separatory funnel, Rotary evaporator, Glassware for column chromatography, TLC plates.

3.2. Step-by-Step Procedure

  • Reaction Setup: A dry 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with an argon inlet is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation: 4-methoxycinnamic acid (e.g., 5.0 g, 28.0 mmol) is dissolved in 100 mL of anhydrous THF in the reaction flask. The solution is stirred under a positive pressure of argon.

  • Addition of Reducing Agent: The flask is cooled to 0°C using an ice bath. A solution of LiAlH₄ in THF (e.g., 1.0 M solution) is carefully and slowly added to the stirred solution of the carboxylic acid via the dropping funnel over a period of 30-45 minutes. The amount of LiAlH₄ is a critical parameter; using approximately 3.0 equivalents is often optimal.[1]

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0°C for approximately 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Quenching the Reaction: After the reaction is complete, the flask is kept in the ice bath. The reaction is cautiously quenched by the sequential and slow addition of 10 mL of water, followed by 10 mL of 10% aqueous NaOH solution, and finally another 20 mL of water. This procedure is crucial to safely decompose the excess LiAlH₄ and the aluminum salts.

  • Work-up and Extraction: The resulting mixture is stirred for 30 minutes until a white precipitate forms. The solid is removed by vacuum filtration and washed with THF or ethyl acetate. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, which may contain the saturated alcohol side product, is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure this compound are collected and concentrated to yield the final product as a white solid.

Optimization of Reaction Conditions

The selectivity of the reduction is highly dependent on the reaction parameters. Studies have shown that controlling the amount of LiAlH₄, temperature, and reaction time is essential to minimize the reduction of the double bond.[1]

LiAlH₄ (Equivalents) Temperature (°C) Time (hours) Yield of this compound (%) Side Product Formation Reference
0.5 - 1.5Room Temp4Low to ModerateSignificant[1]
2.004ModerateReduced[1]
3.0 0 4 High Minimized [1]
3.008No significant changeMinimized[1]
> 3.0Room Temp> 4HighIncreases significantly[1]

Increasing the amount of LiAlH₄ and the reaction temperature tends to increase the formation of the saturated side product.[1] Lowering the temperature helps to control the reactivity and improve the selectivity for the reduction of the carboxyl group.[1]

Visualizing the Process

5.1. Reaction Pathway

The following diagram illustrates the chemical transformation from 4-methoxycinnamic acid to the desired this compound and the potential side product.

G Start 4-Methoxycinnamic Acid Reagent 1. LiAlH₄, Anhydrous THF, 0°C 2. H₂O Workup Start->Reagent Product This compound (Desired Product) SideProduct 4-Methoxy-3-phenylpropanol (Side Product) Reagent->Product Selective Reduction (Carboxyl Group) Reagent->SideProduct Over-reduction (Carboxyl + Alkene) G start_node Setup Anhydrous Reaction Flask A Dissolve 4-Methoxycinnamic Acid in Anhydrous THF start_node->A process_node process_node decision_node decision_node end_node Pure 4-Methoxycinnamyl Alcohol B Cool to 0°C (Ice Bath) A->B C Slow Addition of LiAlH₄ Solution B->C D Stir at 0°C for 4h Monitor via TLC C->D E Careful Quenching (H₂O, NaOH) D->E F Extraction with Ethyl Acetate E->F G Dry & Concentrate (Rotary Evaporator) F->G H Purify by Column Chromatography G->H H->end_node

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methoxycinnamyl Alcohol: Chemical Properties, Structure, and Biological Activity

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound. The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and materials science.

Chemical Properties and Structure

This compound, also known as (E)-3-(4-methoxyphenyl)prop-2-en-1-ol, is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] It is a naturally occurring compound that can be isolated from sources such as Foeniculum vulgare (fennel) and the rhizomes of Etlingera pavieana.[1][2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name (E)-3-(4-methoxyphenyl)prop-2-en-1-ol[4]
CAS Number 53484-50-7[4][5]
Molecular Formula C₁₀H₁₂O₂[4][6][7]
Molecular Weight 164.20 g/mol [1][7]
Appearance Powder[1][8]
Boiling Point 315.70 °C (estimated at 760 mm Hg)[6]
Flash Point 146.70 °C (estimated)[6]
Solubility Soluble in water (4822 mg/L at 25 °C, est.), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2][6]
logP (o/w) 1.640 (estimated)[6]
Chemical Structure

The structure of this compound consists of a benzene ring substituted with a methoxy group and a propenol group in a para configuration. The double bond in the propenol side chain is in the trans or (E) conformation.[7][9]

  • SMILES: COc1ccc(/C=C/CO)cc1[7]

  • InChI: InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+[7]

The key functional groups are the hydroxyl (-OH), ether (methoxy, -OCH₃), alkene (-C=C-), and the aromatic phenyl ring. These groups dictate its chemical reactivity and physical properties.

Spectroscopic Data

While detailed spectra are instrument-specific, the expected characteristics from standard spectroscopic analyses are as follows:

  • ¹H-NMR: The proton NMR spectrum is consistent with the structure.[8] It would typically show signals corresponding to the aromatic protons (as doublets in the aromatic region, indicative of 1,4-disubstitution), the vinylic protons of the alkene group, the methylene protons adjacent to the hydroxyl group, and a singlet for the methoxy group protons.

  • ¹³C-NMR: The carbon NMR would display distinct peaks for the aromatic carbons, the two alkene carbons, the methylene carbon, and the methoxy carbon. The symmetry of the para-substituted benzene ring would result in fewer than 10 signals for the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3300 cm⁻¹), C-H stretches for the aromatic and alkene groups (around 3000-3100 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and strong C-O stretching bands for the ether and alcohol functionalities (around 1030-1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z = 164.20). Fragmentation patterns would likely involve the loss of water (H₂O) from the alcohol and cleavage related to the benzylic position.

Experimental Protocols

Synthesis of this compound via Reduction

A common method for synthesizing this compound is the reduction of a corresponding carboxylic acid or aldehyde. One documented protocol involves the reduction of 4-methoxycinnamic acid using lithium aluminum hydride (LiAlH₄).[10]

Objective: To synthesize this compound from 4-methoxycinnamic acid.

Reagents and Materials:

  • 4-methoxycinnamic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware for organic synthesis

  • Internal standard for qNMR analysis (e.g., acetanilide)[10]

Methodology:

  • The reaction is conducted under an inert argon atmosphere to prevent reactions with atmospheric moisture and oxygen.[10]

  • 4-methoxycinnamic acid is dissolved in an appropriate anhydrous solvent (e.g., THF) in a reaction flask.

  • The reaction vessel is cooled to 0°C using an ice bath.[10]

  • Lithium aluminum hydride (3.0 equivalents) is carefully added to the solution in portions.[10]

  • The reaction mixture is stirred at 0°C for a period of 4 hours.[10]

  • Upon completion, the reaction is quenched cautiously with a sequence of water and aqueous acid/base to neutralize the excess LiAlH₄ and hydrolyze the aluminum salts.

  • The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The yield and purity of the resulting this compound are determined using quantitative Nuclear Magnetic Resonance (qNMR) with a suitable internal standard.[10]

The following diagram illustrates the general workflow for this synthesis.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_analysis Analysis start Dissolve 4-methoxycinnamic acid in anhydrous THF inert Establish Inert Atmosphere (Argon) start->inert cool Cool reaction to 0°C inert->cool add_reagent Add LiAlH4 (3.0 equiv.) cool->add_reagent react Stir at 0°C for 4 hours add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry analyze Analyze Product by qNMR dry->analyze

Workflow for the Synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of oncology and inflammation.

Cytotoxic and Anti-Cancer Effects

Research has shown that this compound exhibits cytotoxic activity against several human cancer cell lines, including:

  • MCF-7 (Breast cancer): IC₅₀ of 14.24 µg/mL[1][3][11]

  • HeLa (Cervical cancer): IC₅₀ of 7.82 µg/mL[1][3][11]

  • DU145 (Prostate cancer): IC₅₀ of 22.10 µg/mL[1][3][11]

Interestingly, studies suggest that its mode of cell death induction is primarily through necrosis rather than apoptosis.[1][3][11] A DNA fragmentation study revealed that exposure to the compound at a concentration of 10 µg/mL for 48 hours led to necrosis.[1]

Anti-Inflammatory Activity

This compound has also been identified as an anti-inflammatory agent.[1] It was isolated as one of the active phenolic compounds from Etlingera pavieana rhizome extract, which showed potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

The proposed mechanism for its anti-inflammatory effect involves the downregulation of inducible nitric oxide synthase (iNOS) expression at both the protein and mRNA levels. This action is believed to be mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, as evidenced by a reduction in the nuclear translocation of the p65 subunit.[1]

The diagram below outlines the proposed signaling pathway for the anti-inflammatory and cytotoxic effects of this compound.

G cluster_inflammation Anti-Inflammatory Pathway cluster_cytotoxicity Cytotoxic Pathway LPS LPS Stimulus NFkB NF-kB (p65) Activation LPS->NFkB MCA 4-Methoxycinnamyl Alcohol MCA->NFkB Inhibits iNOS iNOS Gene Expression NFkB->iNOS Promotes NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation CancerCell Cancer Cells (MCF-7, HeLa, DU145) Necrosis Necrosis CancerCell->Necrosis Induces MCA_cyto 4-Methoxycinnamyl Alcohol MCA_cyto->CancerCell

Proposed Signaling Pathways for this compound.

References

Spectroscopic Analysis of 4-Methoxycinnamyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxycinnamyl alcohol, a substituted cinnamyl alcohol, is a compound of interest in various fields, including medicinal chemistry and materials science. Its biological activities and potential as a synthetic building block necessitate a thorough characterization of its chemical structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and structural elucidation of this molecule. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, complete with experimental protocols and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their connectivity.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-20 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The tube is then placed in the NMR spectrometer. The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[1] The magnetic field homogeneity is then optimized through a process called shimming to ensure high-resolution spectra.[1] The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the frequency-domain spectrum.

Data Presentation

The expected ¹H NMR spectral data for this compound in CDCl₃ is summarized below:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d2HAr-H
~6.85d2HAr-H
~6.55d1H=CH-
~6.25dt1H=CH-
~4.30d2H-CH₂OH
~3.80s3H-OCH₃
~1.60br s1H-OH

Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, benzylic alcohol, and methoxy protons. The aromatic protons on the benzene ring typically appear as two doublets due to the para-substitution. The vinylic protons of the trans-alkene will show a characteristic coupling pattern, with a large coupling constant (J-value) indicative of the trans geometry. The benzylic protons adjacent to the hydroxyl group will appear as a doublet, and the methoxy protons will be a sharp singlet. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol

For ¹³C NMR, a more concentrated sample (20–50 mg in ~0.6 mL of deuterated solvent) is typically required.[1] The experimental setup is similar to that of ¹H NMR. ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Presentation

The expected ¹³C NMR spectral data for this compound in CDCl₃ is summarized below:

Chemical Shift (δ, ppm)Assignment
~159.0Ar-C (para to CH=CH)
~130.0Ar-C (ipso to CH=CH)
~128.5Ar-CH
~127.0=CH-
~126.5=CH-
~114.0Ar-CH
~64.0-CH₂OH
~55.0-OCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[2] A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3] A background spectrum of the empty ATR crystal is first recorded.[3] Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the infrared spectrum of the sample.[3]

Data Presentation

The characteristic IR absorption bands for this compound are presented in the table below:

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (alcohol)[4]
3100-3000MediumC-H stretch (aromatic and vinylic)
2950-2850MediumC-H stretch (aliphatic)
~1600, ~1510StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
1260-1050StrongC-O stretch (alcohol)[4]
~970Strong=C-H bend (trans-alkene)

Interpretation

The IR spectrum of this compound will be characterized by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[4] The presence of the aromatic ring will be confirmed by the C=C stretching vibrations around 1600 and 1510 cm⁻¹. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether C-O stretch. The C-O stretch of the primary alcohol will appear in the 1260-1050 cm⁻¹ region.[4] A key feature confirming the trans-alkene geometry is the strong out-of-plane =C-H bending vibration around 970 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[5]

Experimental Protocol

In a typical Electron Ionization (EI) mass spectrometry experiment, a small amount of the this compound sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[6] The gaseous molecules are then bombarded with a high-energy electron beam, which causes the molecules to ionize and fragment.[5][6] These resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[6][7] A detector then records the abundance of each ion.[7]

Data Presentation

The expected key fragments in the EI mass spectrum of this compound are listed below:

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
147[M - OH]⁺
135[M - CH₂OH]⁺
121[M - C₃H₅O]⁺ or [C₇H₇O]⁺ (tropylium-like ion)
107[C₇H₇O - CH₂]⁺
77[C₆H₅]⁺

Interpretation

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (164 g/mol ). The fragmentation pattern will provide further structural information. Common fragmentation pathways include the loss of a hydroxyl radical (-OH) to give a peak at m/z 147, and the loss of the hydroxymethyl radical (-CH₂OH) to give a peak at m/z 135. A prominent peak at m/z 121 is likely due to the formation of a stable methoxy-substituted tropylium-like ion. Further fragmentation can lead to other characteristic ions.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-50 mg of Sample B Dissolve in ~0.6 mL CDCl₃ A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J J I->J Final Spectrum

NMR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place Solid Sample on ATR Crystal B Apply Pressure A->B D Collect Sample Spectrum B->D C Collect Background Spectrum (no sample) E Ratio Sample to Background D->E F Convert to Absorbance/Transmittance E->F G G F->G Final Spectrum

FTIR (ATR) Experimental Workflow

MS_Workflow cluster_ion Ionization cluster_sep Separation cluster_det Detection A Introduce Sample into Vacuum B Vaporize Sample A->B C Electron Impact Ionization B->C D Accelerate Ions C->D E Separate by m/z (Mass Analyzer) D->E F Detect Ions E->F G Generate Mass Spectrum F->G H H G->H Final Spectrum

Mass Spectrometry (EI) Experimental Workflow

References

The Biological Activity of 4-Methoxycinnamyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamyl alcohol, a phenylpropanoid found in various plants, including those from the Etlingera and Foeniculum genera, has garnered scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's effects, with a focus on its cytotoxic and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Core Biological Activities

Current research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines and possesses notable anti-inflammatory properties. While its antioxidant and antimicrobial activities are of interest due to its chemical structure, quantitative data for these effects are not yet extensively documented in the scientific literature.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines, inducing cell death primarily through necrosis rather than apoptosis.[1][2] The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer7.82[2]
MCF-7Breast Cancer14.24[2]
DU145Prostate Cancer22.10[2]
Anti-inflammatory Activity

This compound has been identified as a potent anti-inflammatory agent. Studies have shown its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression.[3] The primary mechanism underlying this anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineKey FindingsReference
Nitric Oxide (NO) ProductionRAW 264.7Dose-dependent inhibition of LPS-induced NO production.[3]
iNOS ExpressionRAW 264.7Inhibition of iNOS protein and mRNA expression.[3]
NF-κB SignalingRAW 264.7Reduction in the nuclear translocation of the NF-κB p65 subunit.[3]

Signaling Pathways

The biological activities of this compound are mediated through its interaction with key cellular signaling pathways.

NF-κB Signaling Pathway in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS. This compound interferes with this cascade by reducing the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory mediators.[3]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB  Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation NFkB p65/p50 IkBa_NFkB->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene_exp Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_nuc->Gene_exp MCA 4-Methoxycinnamyl alcohol MCA->NFkB_nuc Inhibition PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2  Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation p_Akt p-Akt Akt->p_Akt Downstream Downstream Targets (Cell Survival, Anti-inflammation) p_Akt->Downstream MCA 4-Methoxycinnamyl alcohol (potential) MCA->PI3K Potential Activation MTT_Workflow node1 1. Cell Seeding (e.g., HeLa cells in 96-well plates) node2 2. Treatment (Varying concentrations of This compound) node1->node2 node3 3. Incubation (e.g., 48 hours) node2->node3 node4 4. Add MTT Reagent node3->node4 node5 5. Incubation (Formation of formazan crystals) node4->node5 node6 6. Solubilize Formazan (e.g., with DMSO) node5->node6 node7 7. Measure Absorbance (e.g., at 570 nm) node6->node7 node8 8. Calculate IC50 node7->node8 NO_Assay_Workflow node1 1. Seed RAW 264.7 Cells (in 96-well plates) node2 2. Pre-treatment (this compound) node1->node2 node3 3. Stimulation (with LPS) node2->node3 node4 4. Incubation (e.g., 24 hours) node3->node4 node5 5. Collect Supernatant node4->node5 node6 6. Griess Assay (Mix with Griess reagent) node5->node6 node7 7. Measure Absorbance (at 540 nm) node6->node7 node8 8. Quantify Nitrite node7->node8

References

The Anti-Inflammatory Potential of 4-Methoxycinnamyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 4-Methoxycinnamyl alcohol and its closely related derivatives. While direct quantitative data on the anti-inflammatory activity of this compound is limited in publicly available literature, extensive research on its acylated derivative, 4-methoxycinnamyl p-coumarate (MCC), provides significant insights into its potential mechanisms of action. This document summarizes the existing in vitro and in vivo evidence, details the molecular pathways involved, presents available quantitative data, and outlines the experimental protocols used to evaluate these effects. The primary focus of the mechanistic discussion will be on the well-documented activities of MCC, which likely represent the therapeutic potential of the 4-methoxycinnamyl moiety.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

Cinnamyl alcohol and its derivatives, naturally occurring compounds found in various plants, have garnered scientific interest for their diverse pharmacological activities. This compound, a substituted cinnamyl alcohol, is a constituent of plants such as Foeniculum vulgare (fennel). This guide explores the anti-inflammatory potential of this compound, drawing heavily on the more extensively studied derivative, 4-methoxycinnamyl p-coumarate (MCC), to elucidate its probable mechanisms of action.

In Vitro Anti-Inflammatory Activity

Inhibition of Inflammatory Mediators

In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, have demonstrated the potent anti-inflammatory effects of 4-methoxycinnamyl p-coumarate (MCC). Macrophages play a central role in the inflammatory response by producing a variety of pro-inflammatory mediators.

MCC has been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS). Furthermore, it effectively reduces the secretion of prostaglandin E2 (PGE2), a potent inflammatory mediator produced by cyclooxygenase-2 (COX-2). The overproduction of both NO and PGE2 is a hallmark of inflammatory conditions.

Downregulation of Pro-inflammatory Gene Expression

The inhibitory effects of MCC on NO and PGE2 production are, at least in part, due to its ability to suppress the expression of the iNOS and COX-2 genes at both the mRNA and protein levels. This indicates that the compound acts upstream, at the level of gene transcription, to control the inflammatory response.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory properties of 4-methoxycinnamyl p-coumarate (MCC) have been confirmed in animal models of acute inflammation.

Carrageenan-Induced Paw Edema

In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, orally administered MCC demonstrated a significant and dose-dependent reduction in paw swelling.[1] At a dose of 150 mg/kg, MCC inhibited edema formation by 44.89% five hours after carrageenan injection.[1]

Ethyl Phenylpropionate (EPP)-Induced Ear Edema

Topical application of MCC was also effective in reducing EPP-induced ear edema in rats, further confirming its anti-inflammatory action in a different model of acute inflammation.[1]

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of the 4-methoxycinnamyl moiety, as exemplified by MCC, are attributed to its modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

MCC has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[2] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of its target inflammatory genes.[2]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes kinases such as p38, ERK1/2, and JNK, also plays a crucial role in the inflammatory response. However, studies on MCC suggest that its inhibitory effect on inflammatory mediator production is independent of the MAPK signaling pathway.[2] This indicates a degree of selectivity in its mechanism of action, primarily targeting the NF-κB cascade.

Suppression of Akt and AP-1 Signaling

Further research has revealed that MCC can also significantly decrease the phosphorylation of Akt, a serine/threonine kinase involved in cell survival and inflammation, and c-Jun, a primary component of the Activator Protein-1 (AP-1) transcription factor.[2] AP-1 is another key regulator of inflammatory gene expression. The inhibition of Akt and AP-1 signaling pathways likely contributes to the overall anti-inflammatory profile of MCC.[2]

Data Presentation

In Vivo Anti-Inflammatory Activity of 4-Methoxycinnamyl p-Coumarate (MCC)
Model Species Dose Route of Administration Time Point % Inhibition of Edema Reference
Carrageenan-induced paw edemaRat25 mg/kgOral5 hoursDose-dependent[1]
50 mg/kgOral5 hoursDose-dependent[1]
150 mg/kgOral5 hours44.89%[1]
EPP-induced ear edemaRat3 mg/earTopical120 minutesSignificant inhibition[1]
In Vitro Inhibition of Inflammatory Mediators by 4-Methoxycinnamyl p-Coumarate (MCC) in LPS-stimulated RAW 264.7 Macrophages
Mediator Assay IC50 Value Reference
Nitric Oxide (NO)Griess Assay8.5 ± 0.4 µM
Prostaglandin E2 (PGE2)ELISANot specified, significant inhibition at 25 µM

Experimental Protocols

Cell Culture and Treatment (LPS-stimulated RAW 264.7 Macrophages)
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in 96-well or 6-well plates at a desired density (e.g., 1 x 10^5 cells/well for 96-well plates).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of the test compound (e.g., this compound or its derivatives) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for mediator measurement, shorter for signaling protein analysis).

    • Collect the cell culture supernatant for mediator analysis and lyse the cells for protein or RNA extraction.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each sample.

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of PGE2 in the cell culture supernatant.

  • Procedure:

    • Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.

    • Typically, this involves adding the cell culture supernatant to a microplate pre-coated with a capture antibody.

    • A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is then added, which competes with the PGE2 in the sample for binding to the antibody.

    • After washing, a substrate solution is added, and the color development is inversely proportional to the amount of PGE2 in the sample.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate the PGE2 concentration based on a standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, p65, phospho-p38, p38, etc.) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

    • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway IkBa IκBα IKK->IkBa IkBa_p p-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome IkBa->IkBa_p Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa->IkBa NFkB_IkBa->NFkB Activation MCA 4-Methoxycinnamyl alcohol derivative (MCC) MCA->IkBa_p Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivative (MCC).

Experimental_Workflow start RAW 264.7 Macrophage Culture treatment Pre-treatment with This compound derivative (e.g., MCC) start->treatment stimulation Stimulation with LPS treatment->stimulation incubation Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis griess Griess Assay (NO measurement) supernatant->griess elisa ELISA (PGE2 measurement) supernatant->elisa western Western Blot (NF-κB, MAPK proteins) cell_lysis->western results Data Analysis griess->results elisa->results western->results

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound and its derivatives, particularly 4-methoxycinnamyl p-coumarate, possess significant anti-inflammatory properties. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, leading to the downregulation of key pro-inflammatory mediators such as nitric oxide and prostaglandin E2.

While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound itself. Future studies should focus on:

  • Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to determine the specific anti-inflammatory activity and potency (e.g., IC50 values) of this compound.

  • Pharmacokinetic and safety profiles: Investigating the absorption, distribution, metabolism, excretion, and toxicity of this compound to assess its drug-like properties.

  • Chronic inflammation models: Evaluating the efficacy of this compound in animal models of chronic inflammatory diseases.

  • Structure-activity relationship studies: Synthesizing and testing a series of this compound derivatives to identify compounds with optimized potency and selectivity.

References

An In-depth Technical Guide to 4-Methoxycinnamyl Alcohol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxycinnamyl alcohol, a naturally occurring phenylpropanoid, and its synthetic derivatives have emerged as a promising class of compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives. Key areas of focus include their potent anti-inflammatory, cytotoxic, and tyrosinase inhibitory properties. Detailed experimental protocols for the synthesis of key derivatives and the assessment of their biological activity are provided, alongside a quantitative summary of their efficacy. Furthermore, this guide elucidates the underlying mechanisms of action, including the modulation of critical signaling pathways such as NF-κB, MAPK, and Akt, offering a solid foundation for future research and drug development endeavors.

Introduction

Cinnamic acid and its derivatives are widely distributed in the plant kingdom and have long been recognized for their medicinal properties. Among these, this compound and its esters represent a particularly interesting subclass. Found in plants such as Etlingera pavieana and Foeniculum vulgare, these compounds have demonstrated a range of biological effects, making them attractive scaffolds for the development of novel therapeutic agents.[1] This guide will delve into the chemical synthesis of these derivatives, their in vitro and in vivo activities, and the molecular pathways they influence.

Synthesis of this compound and Its Derivatives

The core structure of this compound can be functionalized, most commonly at the hydroxyl group, to generate a variety of ester derivatives. This allows for the systematic modification of the molecule's physicochemical properties and biological activity.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-methoxycinnamic acid.

Experimental Protocol: Reduction of 4-Methoxycinnamic Acid [1]

  • Reaction Setup: To a solution of 4-methoxycinnamic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a reducing agent. Lithium aluminum hydride (LiAlH4) is a potent reducing agent for this transformation. The reaction is typically carried out under an inert atmosphere (e.g., argon) and at a reduced temperature (e.g., 0°C) to control reactivity and minimize side reactions, such as the reduction of the double bond.[1]

  • Reaction Conditions: The amount of LiAlH4 and the reaction time are critical parameters. An excess of the reducing agent and prolonged reaction times can lead to the undesired reduction of the alkene moiety.[1] Optimal conditions often involve using around 3.0 equivalents of LiAlH4 at 0°C for approximately 4 hours.[1]

  • Work-up and Purification: The reaction is carefully quenched with water and a basic solution (e.g., 15% NaOH) to decompose the excess hydride and aluminum salts. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis of this compound Esters

Esterification of this compound with various carboxylic acids, such as p-coumaric acid or ferulic acid, yields derivatives with enhanced biological activities.

Experimental Protocol: Synthesis of 4-Methoxycinnamyl p-Coumarate (MCC)

This protocol is a generalized representation based on standard esterification methods.

  • Activation of the Carboxylic Acid: In a flask, dissolve p-coumaric acid in an anhydrous solvent like dichloromethane (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for a short period to form the activated ester.

  • Esterification: To the activated p-coumaric acid, add a solution of this compound in the same solvent.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Purification: Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to obtain 4-methoxycinnamyl p-coumarate.

Biological Activities and Potential Uses

This compound and its derivatives exhibit a spectrum of biological activities, with anti-inflammatory, cytotoxic, and tyrosinase inhibitory effects being the most prominent.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer7.82[2]
MCF-7Breast Cancer14.24[2]
DU145Prostate Cancer22.10[2]
U937Histiocytic Lymphoma3.55

IC50: The half maximal inhibitory concentration.

Studies have also indicated that at a concentration of 10 µg/mL, this compound induces necrosis rather than apoptosis in U937 cells after 48 hours of exposure, as determined by DNA fragmentation analysis.[2]

Experimental Protocol: Cytotoxicity Assay (XTT Assay) [3]

  • Cell Seeding: Seed cancer cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • XTT Reagent Addition: Following the incubation period, add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent, which is metabolically reduced by viable cells to a colored formazan product.

  • Incubation and Measurement: Incubate the plate for a few hours to allow for color development. Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

The derivative 4-methoxycinnamyl p-coumarate (MCC) has been extensively studied for its potent anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4][5][6]

Table 2: Anti-inflammatory Activity of 4-Methoxycinnamyl p-Coumarate (MCC)

Inflammatory MediatorAssay SystemIC50Reference
Nitric Oxide (NO)LPS-stimulated RAW 264.7 cells8.5 ± 0.4 µM[5]

The anti-inflammatory effects of MCC are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Signaling Pathway: Anti-inflammatory Action of 4-Methoxycinnamyl p-Coumarate

// Nodes LPS [label="LPS", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MCC [label="4-Methoxycinnamyl\np-Coumarate (MCC)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_p65 [label="NF-κB (p65)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; IkBa [label="IκBα", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cJun [label="c-Jun (AP-1)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS [label="iNOS", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="NO", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PGE2 [label="PGE2", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=triangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HO1 [label="HO-1", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Anti_inflammation [label="Anti-inflammation", shape=triangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> IkBa [label="Phosphorylation↓"]; IkBa -> NFkB_p65 [label="Inhibits\n(degradation)"]; TLR4 -> Akt [label="Phosphorylation↓"]; Akt -> NFkB_p65; TLR4 -> cJun [label="Phosphorylation↓"]; NFkB_p65 -> iNOS [label="Expression↑"]; NFkB_p65 -> COX2 [label="Expression↑"]; iNOS -> NO; COX2 -> PGE2; NO -> Inflammation; PGE2 -> Inflammation; MCC -> IkBa [color="#EA4335", label="Inhibits"]; MCC -> Akt [color="#EA4335", label="Inhibits"]; MCC -> cJun [color="#EA4335", label="Inhibits"]; MCC -> Nrf2 [color="#34A853", label="Activates"]; Nrf2 -> HO1 [label="Expression↑"]; HO1 -> Anti_inflammation;

} // Caption: MCC inhibits inflammation by suppressing NF-κB, Akt, and AP-1 pathways and activating the Nrf2/HO-1 pathway.

MCC has been shown to inhibit the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[6] Additionally, it suppresses the phosphorylation of Akt and c-Jun, a primary component of the activator protein-1 (AP-1) transcription factor.[6] More recent studies have also indicated that MCC can reduce neuroinflammation by blocking the MAPK and Akt/GSK-3β pathways, while enhancing the Nrf2/HO-1 signaling cascade in microglial cells.[7]

Experimental Workflow: Investigating Anti-inflammatory Mechanisms

// Nodes start [label="RAW 264.7 Macrophages", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with LPS and/or MCC", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_assay [label="Nitric Oxide Assay\n(Griess Reaction)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pge2_assay [label="PGE2 Assay\n(ELISA)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q_pcr [label="qRT-PCR\n(iNOS, COX-2 mRNA)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot\n(p-IκBα, p-Akt, p-c-Jun)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; immunofluorescence [label="Immunofluorescence\n(NF-κB p65 translocation)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Elucidation of\nAnti-inflammatory Mechanism", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> no_assay; treatment -> pge2_assay; treatment -> q_pcr; treatment -> western_blot; treatment -> immunofluorescence; no_assay -> end; pge2_assay -> end; q_pcr -> end; western_blot -> end; immunofluorescence -> end; } // Caption: Experimental workflow for elucidating the anti-inflammatory mechanism of MCC.

Tyrosinase Inhibitory Activity

Derivatives of cinnamic acid are known to be effective inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them promising candidates for the development of skin-lightening agents in cosmetics and treatments for hyperpigmentation disorders. The inhibitory activity of these compounds is often significantly greater than that of the commonly used inhibitor, kojic acid.

Table 3: Tyrosinase Inhibitory Activity of Cinnamic Acid Derivatives

CompoundIC50 (Mushroom Tyrosinase)Reference
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9)0.059 nM[1]
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6)2.1 nM[1]
Kojic Acid (Reference)16700 nM[1]

Enzyme kinetics studies have revealed that these derivatives can act as mixed-type or non-competitive inhibitors of tyrosinase.[1]

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer, a solution of mushroom tyrosinase, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Measurement: Monitor the formation of dopachrome, the oxidized product of L-DOPA, by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Future Perspectives and Conclusion

This compound and its derivatives represent a versatile and promising class of bioactive molecules. Their demonstrated efficacy as cytotoxic, anti-inflammatory, and tyrosinase-inhibiting agents provides a strong rationale for their further investigation in drug discovery and development. Future research should focus on:

  • Synthesis of Novel Derivatives: Expanding the library of derivatives to explore structure-activity relationships further and optimize potency and selectivity.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of cancer, inflammation, and skin disorders.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to evaluate their drug-likeness.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.

References

The Emergence of 4-Methoxycinnamyl Alcohol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, History, and Bioactivity of a Promising Natural Product

For researchers, scientists, and professionals in drug development, the journey of a natural compound from its initial discovery to a potential therapeutic agent is a testament to the intricate dance between nature and science. 4-Methoxycinnamyl alcohol, a phenylpropanoid found in various medicinal plants, has steadily garnered attention for its significant cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, historical context, and the experimental validation of its medicinal potential, offering a valuable resource for those engaged in the quest for novel therapeutic leads.

Discovery and Natural Occurrence

This compound was identified through bioassay-guided fractionation of the ethanol extract of Foeniculum vulgare (fennel), a plant with a long history of use in traditional medicine. This process, which involves systematically separating a crude extract into fractions and testing their biological activity, led to the isolation of this compound as a potent cytotoxic agent.[1][2] The compound has also been isolated from the rhizomes of Etlingera pavieana, another plant utilized in traditional medicine for its anti-inflammatory properties. These discoveries underscored the importance of ethnobotanical knowledge in guiding the search for new bioactive molecules.

While its discovery as a natural product is relatively recent, the chemical synthesis of cinnamyl alcohol and its derivatives has a longer history in organic chemistry, primarily for applications in the fragrance and flavor industries.[3][4] However, its recognition as a compound with significant medicinal chemistry potential is a more contemporary development, driven by systematic screening and pharmacological studies.

In Vitro Cytotoxic Activity

A significant body of research has focused on the anticancer potential of this compound. Its cytotoxic effects have been demonstrated against a panel of human cancer cell lines, with notable activity against breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and prostate cancer (DU145) cells.[1][2]

Cell LineIC50 (µg/mL)
MCF-7 (Breast Adenocarcinoma)14.24[1][2]
HeLa (Cervical Cancer)7.82[1][2]
DU145 (Prostate Cancer)22.10[1][2]

Table 1: Cytotoxic Activity of this compound

Anti-Inflammatory Mechanism of Action

Beyond its cytotoxic effects, this compound exhibits potent anti-inflammatory properties. The primary mechanism of this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to significantly decrease the production of nitric oxide (NO), a key inflammatory mediator.[2] This reduction in NO is a direct consequence of the downregulation of inducible nitric oxide synthase (iNOS) protein and mRNA expression.[2]

The inhibitory effect on the NF-κB pathway is characterized by a marked reduction in the level of the p65 subunit of NF-κB in activated cells.[2] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. In its unphosphorylated state, IκBα remains bound to the NF-κB dimer (p65/p50), sequestering it in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[5][6][7]

G Inhibitory Action of this compound on the NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces MCA 4-Methoxycinnamyl Alcohol MCA->IKK Inhibits

Figure 1: Signaling pathway of NF-κB inhibition by this compound.

Experimental Protocols

Bioassay-Guided Fractionation and Isolation

The isolation of this compound from Foeniculum vulgare is a multi-step process involving extraction, fractionation, and chromatographic purification.

Experimental Workflow:

Figure 2: Workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction: Dried and powdered seeds of Foeniculum vulgare (1 kg) are macerated with 95% ethanol (3 x 5 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate. Each fraction is concentrated in vacuo.

  • Bioassay: The crude extract and all fractions are tested for their cytotoxic activity against a panel of cancer cell lines (e.g., HeLa) using the MTT assay to identify the most potent fraction.

  • Column Chromatography: The most active fraction (e.g., the chloroform fraction) is subjected to silica gel column chromatography (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Isolation and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled and concentrated. The sub-fraction showing the highest purity and activity is further purified by recrystallization or preparative TLC to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, DU145) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µg/mL) and incubated for 48 hours. A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Western Blot Analysis for NF-κB and iNOS

Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway.

Protocol:

  • Cell Lysis: RAW 264.7 macrophages are pre-treated with this compound for 1 hour and then stimulated with LPS (1 µg/mL) for the indicated times. The cells are then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour and then incubated with primary antibodies against iNOS, p65, phospho-IκBα, and IκBα overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin serving as a loading control.

Future Perspectives

This compound represents a promising natural product scaffold for the development of novel anticancer and anti-inflammatory agents. Its dual activity makes it a particularly interesting candidate for further investigation, especially in the context of inflammation-driven cancers. Future research should focus on:

  • In vivo efficacy: Evaluating the anticancer and anti-inflammatory effects of this compound in animal models.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

  • Target identification: Elucidating the direct molecular targets of this compound to gain a more precise understanding of its mechanism of action.

  • Drug delivery: Developing novel formulations to enhance the bioavailability and therapeutic efficacy of this compound.

The continued exploration of this compound and its derivatives holds the potential to yield new and effective therapies for a range of human diseases, further highlighting the value of natural products in modern drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Purification of 4-Methoxycinnamyl Alcohol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamyl alcohol is a phenylpropanoid derivative that has garnered interest in various research fields, including medicinal chemistry and materials science. It can be synthesized via the reduction of 4-methoxycinnamaldehyde or isolated from natural sources. Following synthesis or extraction, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for the purification of moderately polar organic compounds like this compound, offering high resolution and scalability.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation: Purification Efficacy

The following table summarizes the expected quantitative data from the described purification method. These values are based on typical results for the column chromatography of similar aromatic alcohols and provide a benchmark for process optimization.

ParameterValueNotes
Stationary Phase Silica Gel (60-120 mesh)A standard polarity adsorbent suitable for a wide range of organic compounds.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (Gradient)A gradient elution is recommended for optimal separation of compounds with varying polarities.
Initial Eluent Composition 9:1 Hexane:Ethyl AcetateTo elute non-polar impurities.
Final Eluent Composition 7:3 Hexane:Ethyl AcetateTo elute the more polar this compound.
Typical Loading Capacity 1 g crude product per 30-40 g silica gelThis ratio can be adjusted based on the complexity of the crude mixture.
Expected Yield 85-95%Dependent on the purity of the crude material and the precision of the fractionation.
Expected Purity >98%As determined by analytical techniques such as HPLC or NMR.

Experimental Protocol

This protocol details the purification of this compound from a crude reaction mixture using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Secure a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.

    • Add a thin layer of sand (approximately 0.5 cm) over the plug.

    • Prepare a slurry of silica gel in hexane (approximately 100 mL of hexane for every 20 g of silica gel).

    • Gently pour the slurry into the column. Tap the column gently to pack the silica gel evenly and remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.

    • Wash the column with one to two column volumes of the initial mobile phase (9:1 Hexane:Ethyl Acetate) to equilibrate the stationary phase.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a dry powder. This is known as dry loading and often results in better separation.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin the elution with the initial mobile phase (9:1 Hexane:Ethyl Acetate).

    • Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL) in separate test tubes or flasks.

    • Monitor the progress of the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. This compound is a UV-active compound.

    • Gradually increase the polarity of the mobile phase to 8:2 and then to 7:3 Hexane:Ethyl Acetate to elute the this compound. The elution order generally follows an increase in compound polarity.[1]

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound, as identified by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity of the final product using analytical methods such as NMR, HPLC, or melting point analysis.

Workflow and Signaling Pathway Diagrams

G Purification Workflow for this compound cluster_prep Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Equilibrate Column B->C F Load Sample onto Column C->F D Dissolve Crude Product E Dry Load onto Silica Gel D->E E->F G Elute with Hexane:EtOAc (9:1) F->G H Increase Polarity to 8:2 G->H I Elute with Hexane:EtOAc (7:3) H->I J Collect Fractions I->J K Monitor Fractions by TLC J->K L Combine Pure Fractions K->L M Solvent Evaporation L->M N Characterize Pure Product M->N M->N

Caption: Experimental workflow for the purification of this compound.

Disclaimer: This protocol is intended as a general guideline. The optimal conditions for column chromatography, including the choice of stationary and mobile phases, may vary depending on the specific impurities present in the crude product. It is recommended to perform a small-scale trial to optimize the separation conditions before proceeding with a large-scale purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Methoxycinnamyl Alcohol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Methoxycinnamyl alcohol in plant extracts. The protocol provides a comprehensive workflow, including sample preparation, chromatographic conditions, and method validation parameters. This method is sensitive, precise, and accurate, making it suitable for quality control and research applications involving plant-derived bioactive compounds.

Introduction

This compound is a phenylpropanoid found in various plants, such as those from the Etlingera and Foeniculum genera.[1][2] It has garnered interest for its potential biological activities, including anti-inflammatory and cytotoxic effects.[3][4] As research into natural health products expands, the need for standardized and reliable analytical methods to quantify such marker compounds in complex plant matrices is critical. High-Performance Liquid Chromatography (HPLC) is a preferred technique for this purpose due to its high resolution and sensitivity.[5] This document presents a validated HPLC method for the determination of this compound, ensuring reproducible and accurate results.

Materials and Reagents
  • This compound reference standard: >98% purity (BioCrick, AChemBlock or equivalent)[6][7]

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Acid: Formic acid (analytical grade).

  • Plant Material: Dried and powdered plant sample (e.g., rhizomes, leaves).

  • Filters: 0.45 µm or 0.22 µm syringe filters (e.g., PTFE or regenerated cellulose).

Instrumentation
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[8]

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

  • Data Acquisition Software: (e.g., Empower, Chromeleon, or equivalent).

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask. This compound is soluble in organic solvents like methanol, DMSO, and ethyl acetate.[3][4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 50.0 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of the dried, powdered plant material into a flask. Add 20 mL of methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes at 25°C to facilitate extraction.[9]

  • Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[10]

HPLC Chromatographic Conditions

The separation and quantification are achieved using the following parameters, which may be optimized for specific systems and plant matrices.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 278 nm or 320 nm (based on UV maxima of related compounds)[8][9]
Run Time 30 minutes

Data and Results

Method Validation and Quantitative Data

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[8] A summary of the quantitative performance is presented below.

ParameterResult
Retention Time (RT) ~13.5 min
Linearity Range 1.0 - 50.0 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 10.4 ng/mL
LOQ 31.3 ng/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98.5% - 102.1%

Note: The presented data are representative and based on similar validated methods for phenylpropanoids.[8][10] Actual results may vary based on instrumentation and specific sample matrix.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant 1. Dried Plant Material extraction 2. Methanol Extraction (Ultrasonication) plant->extraction centrifuge 3. Centrifugation extraction->centrifuge filtration 4. Filtration (0.45 µm) centrifuge->filtration hplc_inject 5. HPLC Injection filtration->hplc_inject separation 6. C18 Column Separation hplc_inject->separation detection 7. DAD/UV Detection separation->detection chromatogram 8. Chromatogram Generation detection->chromatogram quantification 9. Quantification (Peak Area vs. Calibration Curve) chromatogram->quantification

Caption: Workflow for quantification of this compound.

Conclusion

The RP-HPLC method described provides a reliable and efficient tool for the quantification of this compound in plant extracts. Its high degree of linearity, precision, and accuracy makes it well-suited for routine quality control of raw materials and finished herbal products, as well as for academic research and drug development. The detailed protocol ensures that the method can be readily implemented in a laboratory setting.

References

Application Note: A Validated HPLC-DAD Method for the Quantitative Analysis of 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with a diode-array detector (DAD) for the quantitative determination of 4-Methoxycinnamyl alcohol. The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity. This validated method is suitable for the routine quality control and analysis of this compound in raw materials and finished products.

Introduction

This compound is a chemical compound that finds application in various industries, including as a fragrance ingredient and a potential intermediate in the synthesis of pharmaceuticals.[1] Its molecular formula is C10H12O2.[2] Ensuring the purity and concentration of this compound is critical for its intended use. Therefore, a reliable and validated analytical method is essential. This application note presents a detailed protocol for a validated HPLC-DAD method for the quantitative analysis of this compound. The method validation was performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[3][4]

Experimental Protocols

Instrumentation, Chemicals, and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Agilent TC-C18, 150 mm x 4.6 mm, 5 µm).

  • Analytical Balance: A balance with a readability of 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • pH Meter: Calibrated pH meter.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: this compound certified reference standard (purity >98%).

Chromatographic Conditions

The chromatographic conditions were optimized for the separation and quantification of this compound.

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient Isocratic: 60:40 (Acetonitrile: 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 254 nm (or optimal wavelength determined by DAD)
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by appropriately diluting the standard stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase), a standard solution, and a sample solution to check for any interference at the retention time of this compound.

  • Linearity: The linearity of the method was evaluated by analyzing a series of at least five concentrations of this compound over the range of 10-200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) and regression equation were determined.[5]

  • Accuracy: The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.[3]

  • Precision:

    • Repeatability (Intra-day Precision): The repeatability was assessed by performing six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD%) of the peak areas was calculated.

    • Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same sample on two different days by two different analysts. The RSD% was calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The effect on the peak area and retention time was observed.

Data Presentation

Table 1: Linearity Data for this compound
Concentration (µg/mL)Peak Area (mAU*s)
10150.2
25375.8
50751.5
1001503.1
1502254.7
2003006.3
Regression Equation y = 15.02x + 0.15
Correlation Coefficient (r²) 0.9998
Table 2: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80%80.079.299.099.3
100%100.099.899.8
120%120.0119.099.2
Table 3: Precision Data
Precision TypeParameterResultAcceptance Criteria
Repeatability RSD% (n=6)0.85%≤ 2%
Intermediate Precision RSD% (n=6)1.25%≤ 2%
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5

Visualization

HPLC_Validation_Workflow start Start: Method Development Objective method_dev HPLC Method Development (Column, Mobile Phase, etc.) start->method_dev end_node Validated HPLC Method method_opt Method Optimization (Peak Shape, Resolution) method_dev->method_opt validation_protocol Prepare Validation Protocol (ICH Guidelines) method_opt->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report validation_report->end_node

Caption: Workflow for the development and validation of the HPLC-DAD method.

Conclusion

A simple, rapid, and reliable HPLC-DAD method for the quantitative determination of this compound has been successfully developed and validated in accordance with ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and sensitivity. The validated method can be effectively used for routine quality control analysis of this compound in various samples.

References

Application Notes and Protocols: Cytotoxicity of 4-Methoxycinnamyl Alcohol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycinnamyl alcohol, a natural compound isolated from Foeniculum vulgare (fennel), has demonstrated cytotoxic activity against various human cancer cell lines.[1] Understanding the potency and mechanism of action of this compound is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound using established in vitro assays. This document includes a summary of reported cytotoxic activity, detailed experimental protocols for cytotoxicity and cell death mechanism determination, and visualizations of the experimental workflow and a proposed mechanism of action.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. These values were determined using an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) assay.

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Adenocarcinoma14.24[1]
HeLaCervical Cancer7.82[1]
DU145Prostate Carcinoma22.10[1]

Experimental Protocols

XTT Cytotoxicity Assay

This protocol is a guideline for determining the IC50 values of this compound. It is based on the principle that metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye, a reaction facilitated by an electron-coupling reagent. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, DU145)

  • Complete culture medium appropriate for the cell line

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent/electron coupling solution)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microtiter plates

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a pre-optimized density (typically 5 x 10³ to 2 x 10⁵ cells/well) in a final volume of 100 µL of complete culture medium.[2]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a predetermined exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • XTT Assay:

    • Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions. A typical ratio is 0.1 mL of activation reagent to 5.0 mL of XTT reagent for one 96-well plate.[2]

    • Add 50 µL of the activated XTT solution to each well, including the blank and vehicle control wells.[2]

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan product to develop.[2]

  • Data Acquisition and Analysis:

    • Gently shake the plate to evenly distribute the color.

    • Measure the absorbance of each well at a wavelength between 450 nm and 500 nm using a microplate reader. A reference wavelength of >650 nm should also be used to subtract background absorbance.[3]

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

DNA Fragmentation Assay for Necrosis Detection

Studies have indicated that this compound induces cell death via necrosis rather than apoptosis.[1] A hallmark of necrosis is the random degradation of DNA, which appears as a smear rather than a distinct ladder pattern on an agarose gel.

Materials:

  • Treated and untreated cancer cells

  • Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (DNase-free)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator

Procedure:

  • Cell Harvesting and Lysis:

    • After treating cells with this compound (e.g., at a concentration known to induce significant cell death, such as 10 µg/mL for 48 hours), collect both adherent and floating cells.[1]

    • Wash the cells with PBS and pellet them by centrifugation.

    • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.[4]

  • DNA Extraction:

    • Treat the lysate with RNase A to digest RNA, followed by Proteinase K to digest proteins.[4]

    • Perform DNA extraction using an equal volume of phenol:chloroform:isoamyl alcohol.[4]

    • Precipitate the DNA from the aqueous phase by adding isopropanol and centrifuging at high speed.[4]

    • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

  • Agarose Gel Electrophoresis:

    • Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain like ethidium bromide.

    • Load the extracted DNA samples into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

    • Visualize the DNA under a UV transilluminator. A smear of DNA fragments is indicative of necrotic cell death, while a distinct ladder pattern would suggest apoptosis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HeLa, DU145) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare 4-Methoxycinnamyl Alcohol Dilutions treatment Treat Cells with Compound (e.g., 48 hours) compound_prep->treatment cell_seeding->treatment xtt_assay Perform XTT Assay treatment->xtt_assay dna_frag_assay Perform DNA Fragmentation Assay treatment->dna_frag_assay read_absorbance Read Absorbance (450-500 nm) xtt_assay->read_absorbance gel_electrophoresis Agarose Gel Electrophoresis dna_frag_assay->gel_electrophoresis calc_ic50 Calculate IC50 read_absorbance->calc_ic50 visualize_dna Visualize DNA Smear (Necrosis) gel_electrophoresis->visualize_dna

Caption: Experimental workflow for cytotoxicity assessment.

Proposed Mechanism of Action

G compound This compound cancer_cell Cancer Cell compound->cancer_cell Treatment membrane_damage Plasma Membrane Damage cancer_cell->membrane_damage dna_fragmentation Random DNA Fragmentation cancer_cell->dna_fragmentation necrosis Necrotic Cell Death membrane_damage->necrosis dna_fragmentation->necrosis

Caption: Proposed necrotic cell death pathway.

References

Application Note and Protocols: In Vitro Anti-inflammatory Assay for 4-Methoxycinnamyl Alcohol using RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for evaluating the anti-inflammatory potential of 4-Methoxycinnamyl alcohol using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. Macrophages are pivotal in the inflammatory response, and their activation by LPS leads to the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] This application note details the necessary experimental procedures, from cell culture and cytotoxicity assessment to the quantification of inflammatory markers. The protocols provided herein describe the use of the Griess assay for NO determination and Enzyme-Linked Immunosorbent Assays (ELISAs) for PGE2 and cytokine measurement.[2][3][4] Furthermore, this guide includes templates for data presentation and visual diagrams of the experimental workflow and relevant signaling pathways to facilitate comprehension and implementation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The use of in vitro models is a crucial first step in the screening and characterization of novel anti-inflammatory compounds. The RAW 264.7 macrophage cell line is a widely accepted and robust model for studying inflammation.[2][5] Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory response by activating intracellular signaling cascades, primarily through the Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and AP-1.[6] This results in the upregulation and release of pro-inflammatory mediators.

This protocol describes a method to assess the ability of this compound to modulate the inflammatory response in LPS-stimulated RAW 264.7 cells. The key parameters measured are cell viability and the production of NO, PGE2, TNF-α, IL-6, and IL-1β.

Materials and Reagents

Cell Culture:

  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

Assay Reagents:

  • This compound (Test Compound)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[2]

  • Sodium Nitrite (NaNO2) standard

  • Mouse TNF-α, IL-6, IL-1β, and PGE2 ELISA kits

Equipment:

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

  • Microplate reader (absorbance measurement at 540-570 nm)

  • 96-well and 24-well tissue culture plates

  • Standard laboratory glassware and plasticware

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[7]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Sub-culture the cells every 2-3 days when they reach 80% confluency. Detach adherent cells using a cell scraper, as trypsinization can alter surface receptors.

  • For experiments, seed cells at the required density in appropriate well plates.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity of the test compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the untreated control.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 24-well plate at a density of 3 x 10⁵ cells/well and allow them to adhere overnight.[12]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3][4] Include wells for a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.[2]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[13]

  • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Measurement of PGE2 and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • Seed and treat the cells as described in the NO production assay (Section 3.3, steps 1-3).

  • After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.[8]

  • Store the supernatants at -80°C until analysis or proceed immediately.[14]

  • Determine the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[3][4][15]

  • Briefly, the assay involves adding the supernatant to wells pre-coated with specific antibodies, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal. The absorbance is then measured at the recommended wavelength (typically 450 nm), and concentrations are calculated based on a standard curve.

Data Presentation

The following tables present example data demonstrating a dose-dependent anti-inflammatory effect of this compound. Note: This data is illustrative and for demonstration purposes only.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Treatment Concentration (µM) Cell Viability (% of Control) ± SD
Control (Untreated) - 100.0 ± 4.5
This compound 1 99.1 ± 5.2
5 98.5 ± 4.8
10 97.3 ± 5.5
25 96.8 ± 4.9

| | 50 | 95.2 ± 6.1 |

Table 2: Inhibitory Effect of this compound on LPS-Induced NO and PGE2 Production

Treatment Concentration (µM) Nitrite (µM) ± SD PGE2 (pg/mL) ± SD
Control (Untreated) - 1.5 ± 0.3 15.2 ± 3.1
LPS (1 µg/mL) - 45.8 ± 3.9 255.7 ± 20.4
LPS + 4-MCA 1 40.2 ± 3.5 220.1 ± 18.5
5 31.5 ± 2.8 165.9 ± 15.3
10 22.1 ± 2.1 112.4 ± 10.8
25 11.7 ± 1.5 60.3 ± 7.2
50 5.8 ± 0.9 35.6 ± 5.4

(4-MCA: this compound)

Table 3: Inhibitory Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

Treatment Concentration (µM) TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD IL-1β (pg/mL) ± SD
Control (Untreated) - 35.2 ± 4.1 10.5 ± 2.2 8.9 ± 1.9
LPS (1 µg/mL) - 2850.6 ± 210.3 1540.8 ± 135.7 450.2 ± 41.6
LPS + 4-MCA 1 2510.4 ± 195.8 1350.2 ± 110.1 390.7 ± 35.8
5 1980.7 ± 150.2 1060.5 ± 95.4 285.4 ± 29.3
10 1250.3 ± 115.6 720.9 ± 68.3 170.1 ± 18.8
25 640.8 ± 55.9 350.4 ± 31.5 80.6 ± 9.5
50 280.1 ± 30.2 150.7 ± 18.9 42.3 ± 6.7

(4-MCA: this compound)

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Stimulation cluster_analysis Phase 3: Analysis Culture Culture & Passage RAW 264.7 Cells Seed Seed Cells in Appropriate Plates Culture->Seed Incubate1 Incubate for 24h (Adhesion) Seed->Incubate1 Pretreat Pre-treat with This compound (1h) Incubate1->Pretreat MTT MTT Assay (Cell Viability) Incubate1->MTT Parallel Assay Stimulate Stimulate with LPS (1 µg/mL) for 24h Pretreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Griess Griess Assay (for NO) Collect->Griess ELISA ELISA (TNF-α, IL-6, IL-1β, PGE2) Collect->ELISA

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Signaling_Pathway LPS-Induced Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK IkappaB IκB IKK->IkappaB P AP1 AP-1 MAPK->AP1 activates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation AP1_nuc AP-1 AP1->AP1_nuc translocation NFkappaB_IkappaB NF-κB-IκB (Inactive) NFkappaB_IkappaB->IKK Genes Pro-inflammatory Gene Transcription NFkappaB_nuc->Genes AP1_nuc->Genes Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Genes->Mediators translation Inflammation Inflammation Mediators->Inflammation Inhibition Potential Inhibition by This compound Inhibition->IKK Inhibition->MAPK Inhibition->NFkappaB_nuc

Caption: LPS-induced pro-inflammatory signaling cascade and potential points of inhibition.

References

Application Note & Protocol: Formulation of 4-Methoxycinnamyl Alcohol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies involving 4-Methoxycinnamyl alcohol.

Introduction: this compound is a phenolic compound isolated from plants such as Etlingera pavieana and Foeniculum vulgare.[1] Preclinical research has highlighted its potential as an anti-inflammatory and cytotoxic agent.[2] Its anti-inflammatory effects are attributed to the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in macrophages, mediated through the downregulation of the NF-κB pathway.[2] Like many natural phenolic compounds, this compound is a lipophilic molecule with poor water solubility, presenting a significant challenge for achieving adequate bioavailability and consistent exposure in in vivo animal models.[3][4]

This document provides detailed protocols for the formulation of this compound for parenteral and oral administration in rodent models, focusing on strategies to overcome its solubility limitations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for selecting an appropriate formulation strategy.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[5][6][7]
Molecular Weight 164.20 g/mol [5]
Physical Description Powder[5][6]
CAS Number 53484-50-7[6][7]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2][6]
Aqueous Solubility Presumed to be low to insoluble based on solvent profile[2][6]

Formulation Strategies for In Vivo Administration

Given its poor aqueous solubility, direct administration of this compound in an aqueous vehicle like saline is not feasible. The following strategies are recommended to achieve a stable and homogenous formulation suitable for animal studies.

  • Co-Solvent/Surfactant System (for Parenteral Routes): For intravenous (IV) or intraperitoneal (IP) administration, a system using a combination of biocompatible organic solvents and non-ionic surfactants is a common and effective approach.[3] This method solubilizes the compound in a small volume of an organic solvent before diluting it in an aqueous vehicle containing a surfactant to maintain stability.

  • Suspension or Oil-based Solution (for Oral Route): For oral gavage (PO), the compound can be suspended in an aqueous vehicle containing a suspending agent like methylcellulose.[8] Alternatively, if the compound shows good solubility in oils, a solution in a pharmaceutically acceptable oil such as corn oil or sesame oil can be used.[8]

Data Presentation: Recommended Excipients and Example Formulations

The table below outlines common excipients for formulating poorly soluble compounds and provides example formulations for this compound.

Excipient TypeExampleTypical Concentration Range (Parenteral)Example Formulation (10 mg/kg dose in mice)
Solubilizing Agent DMSO5 - 10% v/vParenteral (IP/IV): 10% DMSO, 10% Tween 80, 80% Saline. Final concentration: 2 mg/mL for a 5 mL/kg injection volume.
Ethanol5 - 10% v/vOral (PO): 0.5% - 1% Methylcellulose in sterile water. Final concentration: 2 mg/mL for a 5 mL/kg gavage volume.
Surfactant Tween® 80 (Polysorbate 80)5 - 20% v/v
Solutol® HS 155 - 20% v/v
Suspending Agent Methylcellulose0.5 - 2% w/v (Oral)
Carboxymethylcellulose0.5 - 2% w/v (Oral)
Oil Vehicle Corn OilNot applicableOral (PO): Solubilized in Corn Oil. Final concentration: 2 mg/mL for a 5 mL/kg gavage volume (solubility must be pre-determined).
Sesame OilNot applicable

Note: The final concentration of organic solvents like DMSO or ethanol should be kept to a minimum to avoid vehicle-induced toxicity.[8] Always perform a small-scale pilot formulation to check for solubility and stability before preparing the bulk dosing solution.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Parenteral Administration (IP/IV)

This protocol describes the preparation of a 2 mg/mL solution of this compound in a vehicle of 10% DMSO, 10% Tween® 80, and 80% sterile saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Tween® 80 (Polysorbate 80), sterile

  • Sterile 0.9% Saline

  • Sterile, conical tubes (15 mL and 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed. For example, to dose 10 mice (25g each) at 10 mg/kg with an injection volume of 5 mL/kg, you would need:

    • Total dose: 10 mice * 0.025 kg/mouse * 10 mg/kg = 2.5 mg

    • Total volume: 10 mice * 0.025 kg/mouse * 5 mL/kg = 1.25 mL. Prepare at least 2-3 mL to account for losses. Let's prepare 5 mL.

    • Mass of compound: 5 mL * 2 mg/mL = 10 mg.

    • Volume of DMSO: 5 mL * 10% = 0.5 mL.

    • Volume of Tween® 80: 5 mL * 10% = 0.5 mL.

    • Volume of Saline: 5 mL * 80% = 4.0 mL.

  • Initial Solubilization: Weigh 10 mg of this compound into a sterile 15 mL conical tube. Add 0.5 mL of DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication can aid dissolution if needed.

  • Add Surfactant: To the DMSO solution, add 0.5 mL of Tween® 80. Vortex for 30-60 seconds to ensure the mixture is homogenous.

  • Add Aqueous Vehicle: Add the 4.0 mL of sterile saline to the mixture slowly and dropwise while continuously vortexing. This is a critical step to prevent precipitation of the compound.

  • Final Homogenization: Once all the saline is added, vortex the final solution for another 1-2 minutes. Visually inspect the solution to ensure it is clear and free of any precipitates.

  • Pre-Dosing Check: Before administration, it is advisable to let the solution sit at room temperature for 15-30 minutes and re-inspect for any signs of precipitation.[9] For IV injections, filtering through a 0.22 µm syringe filter is recommended if the solution is completely clear.

Protocol 2: Preparation of a Suspension for Oral Administration (PO)

This protocol describes the preparation of a 2 mg/mL suspension of this compound in 1% methylcellulose.

Materials:

  • This compound powder

  • Methylcellulose

  • Sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile, conical tubes (15 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare Vehicle: Prepare a 1% methylcellulose solution by slowly adding 0.5 g of methylcellulose to 50 mL of sterile water while stirring continuously with a magnetic stirrer. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.

  • Calculate Required Amounts: For a 5 mL final volume at 2 mg/mL, you will need 10 mg of this compound.

  • Trituration (Wetting the Powder): Place 10 mg of this compound into a small glass mortar. Add a few drops (e.g., 200 µL) of the 1% methylcellulose vehicle. Gently triturate with the pestle to create a smooth, uniform paste. This step is crucial for preventing clumping.

  • Progressive Dilution: Gradually add small aliquots of the remaining methylcellulose vehicle to the paste while continuing to mix, ensuring the suspension remains homogenous.

  • Transfer and Final Volume: Transfer the suspension to a sterile 15 mL conical tube. Use the remaining vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound. Adjust to the final volume of 5 mL.

  • Final Homogenization: Cap the tube and vortex vigorously for 2-3 minutes. The result should be a uniform, milky suspension.

  • Dosing: This formulation is a suspension, so the compound will settle over time. It is essential to vortex the suspension thoroughly immediately before drawing each dose into the gavage syringe to ensure accurate dosing.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_mix Step 2: Vehicle Formulation cluster_final Step 3: Final Product weigh Weigh 4-MCA Powder dmso Add DMSO weigh->dmso vortex1 Vortex to Dissolve dmso->vortex1 tween Add Tween® 80 vortex1->tween vortex2 Vortex to Mix tween->vortex2 saline Add Saline Dropwise (while vortexing) vortex2->saline vortex3 Final Vortex saline->vortex3 qc Visual QC (Check for Precipitate) vortex3->qc dose Ready for Administration qc->dose

Caption: Workflow for parenteral formulation of this compound.

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IkB->IkB_NFkB NFkB p50/p65 (NF-κB) NFkB->IkB_NFkB NFkB_active Active p50/p65 Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO produces MCA 4-Methoxycinnamyl Alcohol MCA->IKK inhibits IkB_NFkB->NFkB_active IκBα degraded, NF-κB released

Caption: Inhibition of the NF-κB pathway by this compound.

References

experimental design for testing the synergistic effects of 4-Methoxycinnamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxycinnamyl alcohol is a naturally occurring phenylpropanoid that has demonstrated promising biological activities, including cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties.[1] Its anticancer activity has been associated with the induction of necrosis, while its anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway and nitric oxide (NO) production.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the synergistic effects of this compound when combined with conventional therapeutic agents.

The primary objectives of these protocols are to:

  • Provide a rationale for selecting combination therapies.

  • Detail the experimental workflow for assessing synergy.

  • Outline specific laboratory procedures for in vitro testing.

  • Offer a framework for data analysis and presentation.

Two primary applications will be explored:

  • Anticancer Synergy: Investigating the synergistic cytotoxic effects of this compound with standard chemotherapeutic agents.

  • Anti-inflammatory Synergy: Assessing the synergistic anti-inflammatory effects of this compound with known anti-inflammatory drugs.

Application Note I: Anticancer Synergy

Scientific Rationale

This compound has been shown to induce necrotic cell death in cancer cell lines such as MCF-7, HeLa, and DU145.[1] Unlike apoptosis, which is a programmed and often regulated form of cell death, necrosis is characterized by cell swelling and lysis, which can trigger an inflammatory response. Many conventional chemotherapeutic agents, such as cisplatin, induce apoptosis.[2][3][4] Combining a necrosis-inducing agent like this compound with an apoptosis-inducing agent like cisplatin could provide a dual mechanism of action, potentially overcoming resistance to apoptosis and enhancing overall tumor cell killing. Natural products are increasingly being explored in combination with cisplatin to enhance therapeutic activity and reduce toxicity.[2][3]

Hypothesis: The combination of this compound and cisplatin will result in a synergistic cytotoxic effect on cancer cells, exceeding the additive effect of each compound administered alone.

Experimental Workflow

The overall workflow for assessing anticancer synergy involves determining the individual cytotoxicities of each compound, followed by combination studies using the checkerboard method, and finally, calculating the Combination Index (CI) to quantify the interaction.

anticancer_workflow cluster_prep Preparation cluster_single_agent Single-Agent Analysis cluster_combination Combination Analysis cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Cultures (e.g., HeLa, MCF-7) ic50_determination Determine IC50 for Each Compound via MTT Assay prep_cells->ic50_determination prep_compounds Prepare Stock Solutions: - this compound - Cisplatin prep_compounds->ic50_determination checkerboard Checkerboard Assay: Test Drug Combinations at Various Ratios ic50_determination->checkerboard mtt_combination Measure Cell Viability (MTT Assay) checkerboard->mtt_combination ci_calculation Calculate Combination Index (CI) using Chou-Talalay Method mtt_combination->ci_calculation isobologram Generate Isobologram ci_calculation->isobologram synergy_conclusion Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) isobologram->synergy_conclusion

Anticancer Synergy Experimental Workflow
Experimental Protocols

  • Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer), or other relevant cancer cell lines.

  • Compounds: this compound, Cisplatin.

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO).

  • Equipment: 96-well plates, CO2 incubator, microplate reader, multichannel pipette.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and cisplatin in culture medium.

  • Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of each compound separately. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound using dose-response curve fitting software (e.g., GraphPad Prism).

  • Plate Setup: In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 1-10) and cisplatin vertically (e.g., down rows A-G). Column 11 should contain only cisplatin dilutions, and row H should contain only this compound dilutions. Wells in row H, column 11 should be cell-only controls.

  • Cell Seeding: Add cells (5,000-10,000 cells/well) to each well containing the drug combinations.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Perform the MTT assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the Combination Index (CI):

      • CI = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: IC50 Values of Single Agents on Cancer Cell Lines

Compound Cell Line IC50 (µM) ± SD
This compound HeLa
This compound MCF-7
Cisplatin HeLa

| Cisplatin | MCF-7 | |

Table 2: Combination Index (CI) Values for this compound and Cisplatin

Cell Line Combination Ratio (4-MCA:Cisplatin) Fa (Fraction Affected) CI Value Interpretation
HeLa 1:1 0.50
0.75
0.90
MCF-7 1:1 0.50
0.75

| | | 0.90 | | |

Application Note II: Anti-inflammatory Synergy

Scientific Rationale

This compound has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and reducing the nuclear translocation of the NF-κB p65 subunit.[1] The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for many anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids like dexamethasone also exert their effects, in part, by modulating the NF-κB pathway.[5][6][7] Combining this compound with a low dose of a conventional anti-inflammatory drug, such as dexamethasone, may lead to a synergistic effect, allowing for reduced dosages and potentially fewer side effects.

Hypothesis: The combination of this compound and dexamethasone will synergistically inhibit the inflammatory response in LPS-stimulated macrophages.

Signaling Pathway

The NF-κB signaling pathway is a key target for both this compound and dexamethasone. A synergistic effect may be achieved by targeting different components of this pathway.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB DEX Dexamethasone DEX->IkB Inhibits Degradation MCA 4-Methoxycinnamyl alcohol MCA->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

NF-κB Signaling Pathway and Drug Targets
Experimental Protocols

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Compounds: this compound, Dexamethasone, Lipopolysaccharide (LPS).

  • Reagents: DMEM, FBS, Penicillin-Streptomycin, Griess Reagent, RIPA buffer, Protease and Phosphatase inhibitors, BCA Protein Assay Kit, Primary antibodies (anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.

  • Equipment: 96-well and 6-well plates, CO2 incubator, microplate reader, Western blotting apparatus.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells for 1 hour with various concentrations of this compound, dexamethasone, or their combination.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle controls.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Use this data to perform synergy analysis as described in Protocol 2.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the most effective synergistic combination of this compound and dexamethasone (determined from the NO assay) for 1 hour, followed by LPS stimulation for 30 minutes.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-IκBα, IκBα, p65, and β-actin overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin).

Data Presentation

Table 3: Synergistic Inhibition of NO Production in LPS-Stimulated Macrophages

Combination (4-MCA + Dex) Concentration (µM) % NO Inhibition ± SD CI Value Interpretation
1:1 Ratio X + Y
0.5X + 0.5Y

| | 0.25X + 0.25Y | | | |

Table 4: Densitometry Analysis of Western Blot Results

Treatment Group p-IκBα / IκBα Ratio Nuclear p65 / Total p65 Ratio
Control
LPS
4-MCA + LPS
Dexamethasone + LPS

| 4-MCA + Dex + LPS | | |

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-Methoxycinnamyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methoxycinnamyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the reduction of 4-methoxycinnamaldehyde with sodium borohydride (NaBH₄) and the reduction of 4-methoxycinnamic acid with lithium aluminum hydride (LiAlH₄).

Q2: Which starting material and reducing agent should I choose?

A2: The choice depends on the availability of starting materials and the desired reaction conditions. The reduction of 4-methoxycinnamaldehyde with NaBH₄ is generally safer and more selective for the aldehyde group, avoiding the reduction of the double bond. The reduction of 4-methoxycinnamic acid with LiAlH₄ is also effective but requires more stringent anhydrous conditions and carries a higher risk of over-reduction to 4-(3-hydroxypropyl)phenol.

Q3: What is the primary side product when using Lithium Aluminum Hydride (LiAlH₄)?

A3: The primary side product when using the strong reducing agent LiAlH₄ is the over-reduction of the carbon-carbon double bond, resulting in the formation of 4-methoxy-3-phenyl-1-propanol.[1] Controlling the reaction temperature and the amount of LiAlH₄ is crucial to minimize this side reaction.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, product, and any significant byproducts. The spots can be visualized under UV light.

Q5: What are the key safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

A5: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen), and all glassware must be thoroughly dried. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC. - Ensure the reducing agent was fresh and added in the correct stoichiometric amount. For LiAlH₄ reductions of the carboxylic acid, an excess (e.g., 3.0 equivalents) may be necessary to achieve full conversion.[1]
Side Reactions (Over-reduction) - When using LiAlH₄, maintain a low reaction temperature (e.g., 0°C) to improve selectivity for the carbonyl group over the double bond.[1] - Consider using a milder reducing agent like NaBH₄ if starting from the aldehyde.
Degradation of Starting Material or Product - Avoid prolonged reaction times at elevated temperatures.[1] - Ensure the work-up procedure is not overly acidic or basic, which could lead to degradation.
Loss During Work-up or Purification - Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during the work-up to ensure the product is in the organic layer. - Select an appropriate solvent system for column chromatography to ensure good separation and recovery.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification Troubleshooting/Purification
Unreacted 4-Methoxycinnamaldehyde Can be detected by TLC and 1H NMR (aldehyde proton signal around 9.7 ppm).- Wash the crude product with a saturated sodium bisulfite solution during the work-up to form a water-soluble adduct with the aldehyde. - Purify by column chromatography.
4-Methoxy-3-phenyl-1-propanol (Over-reduced product) Can be identified by the absence of vinylic proton signals and the presence of signals corresponding to a propyl chain in the 1H NMR spectrum.- Optimize the reduction conditions (lower temperature, less reducing agent). - Careful column chromatography can separate the desired product from the over-reduced alcohol.
Unreacted 4-Methoxycinnamic Acid Can be detected by its different solubility and TLC mobility. It can be removed by a basic wash during work-up.- During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the unreacted carboxylic acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter LiAlH₄ Reduction of 4-Methoxycinnamic Acid NaBH₄ Reduction of 4-Methoxycinnamaldehyde
Starting Material 4-Methoxycinnamic Acid4-Methoxycinnamaldehyde
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Typical Solvent Anhydrous THF or Diethyl EtherMethanol, Ethanol, or THF
Stoichiometry of Reducing Agent ~3.0 equivalents[1]~1.2 equivalents
Reaction Temperature 0°C to room temperature[1]0°C to room temperature
Reaction Time 4 - 24 hours[1]Typically 1 - 4 hours
Selectivity Can reduce both the carboxylic acid and the double bond.[1]Highly selective for the aldehyde over the double bond.
Safety Considerations Highly reactive, pyrophoric, requires anhydrous conditions.Less reactive, can be used in protic solvents.

Experimental Protocols

Protocol 1: Reduction of 4-Methoxycinnamaldehyde with Sodium Borohydride (NaBH₄)

Materials:

  • 4-Methoxycinnamaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve 4-methoxycinnamaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of 4-Methoxycinnamic Acid with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 4-Methoxycinnamic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add LiAlH₄ (3.0 eq) and anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 4-methoxycinnamic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at 0°C for 4 hours.[1] Monitor the reaction by TLC.

  • Once the reaction is complete, cautiously quench the reaction by the sequential dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (X mL), and then water again (3X mL).

  • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filter the solid through a pad of Celite and wash the filter cake with diethyl ether.

  • Collect the filtrate, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Starting Material Starting Material Reaction Reaction Starting Material->Reaction Add Reagents Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crude Product Crude Product Drying->Crude Product Purification Method Column Chromatography or Recrystallization Crude Product->Purification Method Pure Product Pure Product Purification Method->Pure Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reaction_Completion Check TLC for Starting Material Low_Yield->Check_Reaction_Completion Yes Successful_Synthesis Successful_Synthesis Low_Yield->Successful_Synthesis No Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Present Check_Side_Products Analyze for Side Products (e.g., NMR) Check_Reaction_Completion->Check_Side_Products Absent Optimize_Conditions Extend Time / Add More Reagent Incomplete_Reaction->Optimize_Conditions Over_reduction Over-reduction Detected Check_Side_Products->Over_reduction Present Purification_Issues Review Purification Protocol Check_Side_Products->Purification_Issues Absent Modify_Temp_Reagent Lower Temperature / Use Milder Reagent Over_reduction->Modify_Temp_Reagent

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Selective Reduction of 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the reduction of the carbon-carbon double bond during the conversion of 4-methoxycinnamic acid to 4-methoxycinnamyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing 4-methoxycinnamic acid to this compound?

The main challenge is achieving chemoselectivity. 4-Methoxycinnamic acid is an α,β-unsaturated carboxylic acid. This structure contains two reducible functional groups: the carboxylic acid and the carbon-carbon double bond conjugated to the aromatic ring. Many powerful reducing agents capable of reducing the carboxylic acid can also reduce the double bond, leading to the undesired saturated alcohol, 3-(4-methoxyphenyl)propan-1-ol.

Q2: Which common reducing agents are likely to reduce both the carboxylic acid and the double bond?

Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are strong enough to reduce carboxylic acids but are also known to reduce the double bond in conjugated systems like cinnamic acid derivatives.[1][2][3] The reduction of the double bond can occur through an intramolecular hydroalumination of the initially formed aluminate salt of the allylic alcohol.[3] Therefore, using LiAlH₄ is generally not recommended when the preservation of the double bond is critical.

Q3: What are the most effective methods for selectively reducing the carboxylic acid group while preserving the double bond in 4-methoxycinnamic acid?

To maintain the integrity of the double bond, more selective reducing agents or alternative strategies are required:

  • Borane Reagents: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BMS), is a preferred reagent. Borane reacts much more rapidly with carboxylic acids than with alkenes, allowing for the selective reduction of the carboxyl group.[4]

  • Two-Step Esterification-Reduction: An alternative strategy involves first converting the carboxylic acid into an ester (e.g., a methyl or ethyl ester). Esters are more readily reduced than carboxylic acids. The resulting ester can then be reduced to the allylic alcohol using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures or Sodium Borohydride (NaBH₄) in the presence of a Lewis acid, which are less likely to reduce the conjugated double bond.[1]

Q4: What is the principal side-product to expect if the reduction is not selective?

The primary side-product is the fully saturated alcohol, 3-(4-methoxyphenyl)propan-1-ol . This results from the reduction of both the carboxylic acid and the carbon-carbon double bond. Its presence indicates that the chosen reducing agent or reaction conditions were too harsh or non-selective.

Troubleshooting Guide

Q1: My reaction resulted in a low yield of the desired this compound. What are the possible causes?

A low yield can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the reducing agent (e.g., BH₃·THF) has not degraded. Borane solutions can decompose over time, especially if not stored under an inert atmosphere. Use a freshly opened bottle or titrate the solution to determine its active concentration.

  • Reaction Conditions: The reaction may be incomplete. For borane reductions, ensure the reaction is run for a sufficient amount of time, typically several hours. While these reactions are often performed at room temperature, gentle heating may be required for less reactive substrates.

  • Workup Procedure: Improper quenching of the reaction can lead to product loss. Borane reductions are typically quenched by the slow addition of methanol followed by an acid or base workup to hydrolyze the borate esters. Ensure the pH is appropriately adjusted during extraction to isolate the alcohol product effectively.

Q2: My NMR analysis shows a mixture of this compound and the saturated 3-(4-methoxyphenyl)propan-1-ol. How can I improve selectivity?

The presence of the saturated alcohol indicates that the double bond was partially reduced. To enhance selectivity:

  • Change Reducing Agent: If you are using a strong reducing agent like LiAlH₄, switch to a more selective one like BH₃·THF.[4]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C). Lowering the temperature can often increase the selectivity by favoring the kinetically preferred reaction (reduction of the carboxylic acid) over the thermodynamically favorable, but higher activation energy, reduction of the double bond.

  • Stoichiometry: Use a minimal excess of the reducing agent. A large excess of hydride can lead to side reactions. Aim for a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents of hydride).

Q3: During the workup of my LiAlH₄ reaction, I'm struggling with a persistent emulsion. How can I break it?

The formation of gelatinous aluminum salt emulsions is a common issue during the workup of LiAlH₄ reactions.[5]

  • Fieser Workup: A widely used method is the "Fieser workup." After the reaction is complete and cooled in an ice bath, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. Stirring this mixture for 15-30 minutes should produce a granular precipitate that is easily filtered off.

  • Rochelle's Salt: Adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stirring vigorously can help break the emulsion by chelating the aluminum salts.[5]

Data Summary: Comparison of Reduction Methods

MethodReducing AgentTypical Selectivity (Allylic:Saturated Alcohol)Approximate Yield (%)Key Considerations
Direct Reduction LiAlH₄Low to Moderate (can be poor)50-80%Prone to over-reduction of the double bond.[3] Workup can be challenging.[5]
Direct Reduction BH₃·THF or BMSHigh to Excellent85-95%Highly selective for the carboxylic acid.[4] Reagent is sensitive to moisture and air.
Two-Step Method 1. Esterification2. DIBAL-HHigh80-90% (overall)Requires an additional synthetic step. DIBAL-H requires low temperatures (-78 °C) for best results.[1]

Experimental Protocols

Protocol 1: Selective Reduction of 4-Methoxycinnamic Acid using Borane-Tetrahydrofuran (BH₃·THF)

This protocol describes the direct, selective reduction of the carboxylic acid group in 4-methoxycinnamic acid while preserving the carbon-carbon double bond.

Materials:

  • 4-Methoxycinnamic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 4-methoxycinnamic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve the acid in anhydrous THF (approx. 0.1 M concentration).

  • Addition of Borane: Cool the solution to 0 °C using an ice bath. Slowly add the 1.0 M solution of BH₃·THF (approx. 1.5 eq) dropwise via a dropping funnel over 30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes to hydrolyze the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve 4-Methoxycinnamic Acid in Anhydrous THF add_reagent Add BH3-THF solution at 0 °C start->add_reagent Inert Atmosphere react Stir at Room Temperature (4-6 hours) add_reagent->react quench Quench with Methanol at 0 °C react->quench hydrolyze Hydrolyze with HCl quench->hydrolyze extract Extract with Ethyl Acetate hydrolyze->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product 4-Methoxycinnamyl Alcohol purify->product

Caption: Experimental workflow for the selective reduction of 4-methoxycinnamic acid.

reaction_pathways cluster_paths Reduction Pathways start 4-Methoxycinnamic Acid path_desired Selective Reduction (e.g., BH3-THF) start->path_desired path_undesired Non-Selective Reduction (e.g., LiAlH4) start->path_undesired product_desired This compound (Desired Product) path_desired->product_desired path_undesired->product_desired (Mixture often forms) product_undesired 3-(4-Methoxyphenyl)propan-1-ol (Side-Product) path_undesired->product_undesired

Caption: Logical diagram of desired vs. undesired reduction pathways.

References

Technical Support Center: Troubleshooting LiAlH₄ Reduction of Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side product formation during the lithium aluminum hydride (LiAlH₄) reduction of cinnamic acids to cinnamyl alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My LiAlH₄ reduction of cinnamic acid yielded a significant amount of a saturated alcohol (hydrocinnamyl alcohol). What is the cause and how can I prevent this?

A1: The formation of hydrocinnamyl alcohol is the most common side product in this reduction. It arises from the reduction of both the carboxylic acid and the carbon-carbon double bond of the cinnamic acid. This over-reduction is primarily influenced by the reaction conditions.

Root Causes:

  • Excess LiAlH₄: Using a large excess of the reducing agent strongly promotes the reduction of the double bond.[1]

  • "Normal" Addition Mode: Adding the cinnamic acid solution to a suspension of LiAlH₄ (normal addition) ensures the substrate is always in the presence of excess reducing agent, favoring over-reduction.[2][3][4]

  • Elevated Temperature: Higher reaction temperatures increase the rate of reduction of the double bond.

  • Prolonged Reaction Time: Extended reaction times can lead to the slow reduction of the alkene functionality.[1]

Solutions & Preventative Measures:

  • "Inverse" Addition: Add the LiAlH₄ solution or suspension slowly to the solution of cinnamic acid. This ensures that the reducing agent is never in excess, which is the key to achieving selectivity.[2][3][4]

  • Control Stoichiometry: Use a carefully measured amount of LiAlH₄. For the reduction of a carboxylic acid to an alcohol, a minimum of 0.75 equivalents of LiAlH₄ are theoretically required (0.25 for the deprotonation of the acidic proton and 0.5 for the reduction of the carboxyl group). Using a slight excess (e.g., 1.0-1.5 equivalents) is common, but large excesses should be avoided.

  • Low Temperature: Perform the reaction at a reduced temperature, typically 0 °C, to enhance selectivity for the carbonyl reduction.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Once the cinnamic acid is consumed, the reaction should be quenched promptly to avoid over-reduction.[3]

Q2: I am observing incomplete conversion of my cinnamic acid starting material. What are the possible reasons and how can I resolve this?

A2: Incomplete reduction can be frustrating. Several factors related to the reagents and reaction setup can contribute to this issue.

Root Causes:

  • Inactive LiAlH₄: Lithium aluminum hydride is highly reactive and decomposes upon exposure to moisture. The grey powder is more reactive than the crystalline form.

  • Insufficient LiAlH₄: An insufficient amount of the reducing agent will lead to incomplete conversion. Remember that the acidic proton of the carboxylic acid consumes one equivalent of hydride.[5]

  • Poor Solubility: If the cinnamic acid derivative is not fully dissolved in the reaction solvent, its reaction with the solid LiAlH₄ can be slow and incomplete.

  • "Wet" Solvent or Glassware: Any moisture in the reaction will consume the LiAlH₄, rendering it unavailable for the reduction of the carboxylic acid.[3]

Solutions & Preventative Measures:

  • Use Fresh, High-Quality LiAlH₄: Ensure you are using a fresh bottle of LiAlH₄ or one that has been stored under an inert atmosphere.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3]

  • Increase LiAlH₄ Equivalents: If you suspect your LiAlH₄ is not fully active, a modest increase in the equivalents used may be necessary.

  • Choose an Appropriate Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for dissolving cinnamic acids and for conducting the reduction at reflux if necessary.

Q3: My workup procedure is resulting in a gelatinous emulsion that is difficult to filter. How can I improve the workup?

A3: The formation of aluminum salt emulsions is a common issue during the workup of LiAlH₄ reductions.[5] The key is to carefully control the quenching process.

Solutions & Preventative Measures:

  • Fieser Workup: This is a widely used and reliable method. For every 'x' grams of LiAlH₄ used, cool the reaction mixture to 0 °C and slowly add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water Stir the resulting granular precipitate for 15-30 minutes, then filter.[6]

  • Saturated Sodium Sulfate Solution: Slowly add a saturated aqueous solution of sodium sulfate to the cooled reaction mixture until a white, granular precipitate forms and the evolution of hydrogen gas ceases.[3]

  • Anhydrous Sodium Sulfate: For a non-aqueous workup, anhydrous sodium sulfate can be added portion-wise to the cooled reaction mixture. This is a safer but slower method.

Q4: Are there any other potential side products I should be aware of?

A4: While hydrocinnamyl alcohol is the primary side product, other reactions are possible depending on the substituents on the cinnamic acid.

  • Reduction of Other Functional Groups: LiAlH₄ is a powerful reducing agent and will reduce other functional groups such as esters, amides, nitriles, and epoxides.[5][7] If your cinnamic acid derivative contains these functional groups, they will likely be reduced as well.

  • Cleavage of Protecting Groups: Some protecting groups may not be stable to LiAlH₄. For example, ester-based protecting groups will be cleaved.

Solutions & Preventative Measures:

  • Chemoselectivity: If other reducible functional groups are present and need to be preserved, consider using a milder reducing agent like borane-tetrahydrofuran complex (BH₃·THF), which is more selective for carboxylic acids.[8]

  • Protecting Group Strategy: Carefully choose protecting groups that are stable under the reaction conditions.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes the expected trend in product distribution based on varying reaction conditions. The data is a qualitative and semi-quantitative synthesis from studies on cinnamaldehyde and substituted cinnamic acids.[1][2][3][4]

Parameter Condition Desired Product (Cinnamyl Alcohol) Side Product (Hydrocinnamyl Alcohol) Rationale
Mode of Addition Inverse (LiAlH₄ added to acid)HighLowKeeps the reducing agent from being in excess, favoring selective carbonyl reduction.[3][4]
Normal (Acid added to LiAlH₄)LowHighThe substrate is always in the presence of excess reducing agent, promoting over-reduction.[3][4]
Temperature 0 °CHighLowLower temperatures increase the selectivity for the kinetically favored 1,2-reduction of the carbonyl group.[1]
Room Temperature or RefluxLowerHigherHigher temperatures provide the activation energy needed for the reduction of the double bond.
Equivalents of LiAlH₄ 1.0 - 1.5HighLowA stoichiometric amount is sufficient for the desired transformation without promoting side reactions.
> 2.0LowerHighA large excess of the powerful reducing agent will lead to the reduction of the less reactive double bond.[1]
Reaction Time Monitored by TLC (quenched upon completion)HighLowMinimizes the time for the slower over-reduction reaction to occur.[3]
Extended (e.g., overnight)LowerHigherEven under otherwise selective conditions, prolonged exposure to LiAlH₄ can lead to the formation of the saturated alcohol.[1]

Experimental Protocols

Protocol 1: Selective Reduction of Cinnamic Acid to Cinnamyl Alcohol (Inverse Addition)

This protocol is designed to maximize the yield of the desired cinnamyl alcohol by employing inverse addition and controlled temperature.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of cinnamic acid (1.0 eq.) in anhydrous THF to a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate dry flask, prepare a suspension of LiAlH₄ (1.1 eq.) in anhydrous THF.

  • Inverse Addition: Slowly add the LiAlH₄ suspension to the dropping funnel and then add it dropwise to the stirred solution of cinnamic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of Na₂SO₄ dropwise at 0 °C until the evolution of hydrogen gas ceases and a white granular precipitate forms.

  • Workup: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Combine the organic filtrates and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude cinnamyl alcohol can be purified by vacuum distillation (b.p. ~139 °C/14 mmHg) or flash column chromatography on silica gel.[2][3]

Protocol 2: Reduction of Cinnamic Acid to Hydrocinnamyl Alcohol (Normal Addition)

This protocol is designed to produce the saturated alcohol, hydrocinnamyl alcohol.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add LiAlH₄ (2.5 eq.) to a dry, three-necked flask containing anhydrous THF.

  • Normal Addition: Prepare a solution of cinnamic acid (1.0 eq.) in anhydrous THF and add it to a dropping funnel. Add the cinnamic acid solution dropwise to the stirred suspension of LiAlH₄. The reaction is exothermic and may reflux the solvent.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the absence of the intermediate cinnamyl alcohol.

  • Quenching and Workup: Follow the quenching and workup procedures described in Protocol 1.

  • Purification: Remove the solvent under reduced pressure. The crude hydrocinnamyl alcohol can be purified by vacuum distillation (b.p. ~120-121 °C/13 mmHg).[2]

Visualizations

Reaction_Pathway cinnamic_acid Cinnamic Acid cinnamyl_alcohol Cinnamyl Alcohol (Desired Product) cinnamic_acid->cinnamyl_alcohol LiAlH₄ (Inverse Addition, 0°C) hydrocinnamyl_alcohol Hydrocinnamyl Alcohol (Side Product) cinnamic_acid->hydrocinnamyl_alcohol LiAlH₄ (Normal Addition) cinnamyl_alcohol->hydrocinnamyl_alcohol Excess LiAlH₄, Higher Temp.

Caption: Reaction pathways in the LiAlH₄ reduction of cinnamic acid.

Troubleshooting_Workflow decision decision issue issue solution solution start Analyze Reaction Outcome check_side_product Significant Side Product? start->check_side_product check_conversion Incomplete Conversion? check_side_product->check_conversion No solution_side_product Use Inverse Addition Control Stoichiometry Lower Temperature check_side_product->solution_side_product Yes check_workup Workup Issues? check_conversion->check_workup No solution_conversion Use Fresh LiAlH₄ Ensure Anhydrous Conditions Check Stoichiometry check_conversion->solution_conversion Yes end Successful Reduction check_workup->end No solution_workup Use Fieser Workup Use Saturated Na₂SO₄ check_workup->solution_workup Yes

Caption: Troubleshooting decision tree for LiAlH₄ reduction.

References

improving the yield and purity of synthesized 4-Methoxycinnamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized 4-Methoxycinnamyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Issues

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors, primarily related to the choice of starting material and reducing agent.

  • Issue: Reduction of the Carbon-Carbon Double Bond. When using strong reducing agents like Lithium Aluminium Hydride (LiAlH4) to reduce 4-methoxycinnamic acid, a significant side reaction is the reduction of the conjugated double bond, leading to the formation of 4-methoxyphenyl propanol. This reduces the yield of the desired this compound and complicates purification.[1]

  • Solution 1: Optimize Reaction Conditions with LiAlH4. Lowering the reaction temperature can decrease the extent of double bond reduction. A study on the reduction of 4-methoxycinnamic acid with LiAlH4 found that conducting the reaction at 0°C with 3.0 equivalents of the reducing agent for 4 hours provided a moderate yield with minimal side products.[1]

  • Solution 2: Use a Milder Reducing Agent. Sodium borohydride (NaBH₄) is a milder reducing agent that selectively reduces aldehydes and ketones over esters and carboxylic acids and typically does not reduce isolated carbon-carbon double bonds.[2][3] When starting from 4-methoxycinnamaldehyde, NaBH₄ is an excellent choice to achieve high selectivity for the alcohol without affecting the double bond.

  • Solution 3: Catalytic Hydrogenation. Catalytic hydrogenation offers a high degree of selectivity depending on the catalyst and reaction conditions. For the selective hydrogenation of the aldehyde group in cinnamaldehyde derivatives, specific catalysts can provide high yields of the unsaturated alcohol.[4][5]

Q2: I am observing significant amounts of 4-methoxyphenyl propanol as a byproduct. How can I minimize its formation?

A2: The formation of 4-methoxyphenyl propanol indicates over-reduction.

  • Issue: Use of an overly strong reducing agent or harsh reaction conditions. As mentioned, LiAlH4 is a potent reducing agent that can reduce both the carbonyl group and the alkene.[1]

  • Solution:

    • Switch to a Milder Reagent: Employing sodium borohydride for the reduction of 4-methoxycinnamaldehyde will prevent the reduction of the double bond.[3]

    • Precise Control of LiAlH4 Reaction: If using LiAlH4 is necessary (e.g., for reducing the carboxylic acid), it is crucial to control the temperature and the amount of the reducing agent. Working at lower temperatures (e.g., 0°C or even -20°C) can significantly improve selectivity.[1]

Q3: My reaction with Sodium Borohydride is sluggish or incomplete. What could be the problem?

A3: While NaBH₄ is generally effective for aldehyde reduction, several factors can affect its performance.

  • Issue: Inactive Reagent. Sodium borohydride can decompose over time, especially if not stored in a dry environment.

  • Solution: Use freshly opened or properly stored NaBH₄.

  • Issue: Inadequate Solvent. The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and are generally effective.

  • Solution: Ensure your solvent is of appropriate quality and consider using a mixture of solvents, such as THF/methanol, to improve solubility and reaction kinetics.

  • Issue: Insufficient Amount of Reagent. While catalytic in hydride, an adequate molar excess of NaBH₄ is required to drive the reaction to completion.

  • Solution: A typical procedure may use 1.2 to 2.0 equivalents of NaBH₄ relative to the aldehyde.[2]

Purification Issues

Q4: I am having difficulty purifying this compound by recrystallization. Why is this and what are the alternatives?

A4: The low melting point of cinnamyl alcohol derivatives can make recrystallization challenging.

  • Issue: Oily Product. The product may not solidify easily at room temperature, making traditional recrystallization from a single solvent difficult.

  • Solution 1: Column Chromatography. Flash column chromatography is a highly effective method for purifying this compound. It allows for the separation of the desired product from both more polar impurities (like over-reduced alcohol) and less polar impurities (like unreacted aldehyde).

  • Solution 2: Two-Solvent Recrystallization at Low Temperature. If you wish to attempt recrystallization, using a two-solvent system (one in which the compound is soluble and one in which it is less soluble) and cooling to very low temperatures (e.g., in a dry ice/acetone bath) may induce crystallization. However, the crystals may melt again at room temperature.

Q5: My purified product is still contaminated with the starting aldehyde. How can I remove it?

A5: Residual aldehyde is a common impurity.

  • Issue: Incomplete reaction or co-elution during chromatography.

  • Solution 1: Sulfite Wash. Washing an ethereal or dichloromethane solution of the crude product with an aqueous sodium bisulfite solution can effectively remove residual aldehyde by forming a water-soluble adduct.

  • Solution 2: Optimize Column Chromatography. Adjusting the eluent system for column chromatography can improve the separation between the alcohol and the aldehyde. A less polar eluent system will typically elute the aldehyde faster.

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for Cinnamyl Alcohol Derivatives

MethodStarting MaterialReducing Agent/CatalystTypical YieldSelectivity for Unsaturated AlcoholKey AdvantagesKey Disadvantages
LiAlH₄ Reduction Cinnamic AcidLithium Aluminium HydrideModerate[1]Moderate to Low[1]Can reduce carboxylic acids directly.Strong reducing agent, can reduce the double bond, requires anhydrous conditions, highly reactive.[1]
NaBH₄ Reduction CinnamaldehydeSodium BorohydrideHighHigh[3]Mild, selective for the carbonyl group, easy to handle.[2][3]Cannot reduce carboxylic acids or esters directly.
Catalytic Hydrogenation Cinnamaldehydee.g., CoRe/TiO₂>90%[5]High (e.g., 89%)[5]High yield and selectivity, scalable.Requires specialized equipment (hydrogenator), catalyst can be expensive.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction of 4-Methoxycinnamaldehyde

This protocol is a standard laboratory procedure for the selective reduction of an α,β-unsaturated aldehyde.

Materials:

  • 4-Methoxycinnamaldehyde

  • Sodium Borohydride (NaBH₄)

  • Ethanol (95%) or Methanol

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve 4-methoxycinnamaldehyde (1.0 eq) in ethanol (10 volumes).

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting aldehyde), cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification of this compound by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Chromatography column, flasks/test tubes for fraction collection, TLC plates.

Procedure:

  • Select an Eluent System: Use TLC to determine a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for good separation.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes) and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to push the solvent through the silica gel.

  • Collect Fractions: Collect the eluting solvent in a series of fractions.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material Selection cluster_reduction Reduction Step cluster_purification Purification 4-Methoxycinnamaldehyde 4-Methoxycinnamaldehyde NaBH4 Reduction NaBH4 Reduction 4-Methoxycinnamaldehyde->NaBH4 Reduction Catalytic Hydrogenation Catalytic Hydrogenation 4-Methoxycinnamaldehyde->Catalytic Hydrogenation 4-Methoxycinnamic Acid 4-Methoxycinnamic Acid LiAlH4 Reduction LiAlH4 Reduction 4-Methoxycinnamic Acid->LiAlH4 Reduction Crude Product Crude Product NaBH4 Reduction->Crude Product LiAlH4 Reduction->Crude Product Catalytic Hydrogenation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Sulfite Wash (optional) Sulfite Wash (optional) Crude Product->Sulfite Wash (optional) Pure this compound Pure this compound Column Chromatography->Pure this compound Sulfite Wash (optional)->Column Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide Start Experiment Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Incomplete_Reaction Starting material remains? Low_Yield->Incomplete_Reaction No Over_Reduction Over_Reduction Low_Yield->Over_Reduction Yes Other_Impurity Other impurities? Impure_Product->Other_Impurity No Aldehyde_Impurity Aldehyde_Impurity Impure_Product->Aldehyde_Impurity Yes Optimize_Conditions Increase reaction time, check reagent quality, increase equivalents Incomplete_Reaction->Optimize_Conditions Use_Milder_Reagent Use NaBH4 or optimize catalyst Optimize_Chroma Optimize column chromatography Other_Impurity->Optimize_Chroma Sulfite_Wash Perform sulfite wash Over_Reduction->Use_Milder_Reagent Aldehyde_Impurity->Sulfite_Wash Aldehyde_Impurity->Optimize_Chroma

Caption: Troubleshooting decision tree for synthesis issues.

References

addressing solubility issues of 4-Methoxycinnamyl alcohol in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxycinnamyl alcohol (4-MCA). The information below addresses common challenges, particularly concerning its solubility in cell culture media.

Troubleshooting Guide

Q: My this compound (4-MCA) is not dissolving in my cell culture medium. What should I do?

A: 4-MCA is a hydrophobic compound with low water solubility, which can lead to precipitation in aqueous solutions like cell culture media. Direct addition of solid 4-MCA to your media is not recommended. The standard procedure is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final culture medium.

Q: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to the cell culture medium. How can I prevent this?

A: Precipitation upon dilution of a DMSO stock solution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible, ideally below 0.1%, and generally not exceeding 1%, as higher concentrations can be toxic to cells.[1]

  • Pre-warming the Medium: Before adding your 4-MCA stock solution, warm your cell culture medium to 37°C.

  • Method of Addition: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This gradual introduction can help prevent immediate precipitation.

  • Sonication: If precipitation still occurs, you can try sonicating the final solution in a water bath for a short period to aid dissolution.[2]

  • Lower Stock Concentration: Consider preparing a less concentrated stock solution. While this may require adding a larger volume to your media (be mindful of the final solvent concentration), it can sometimes prevent the compound from crashing out of solution.

Q: Can I use a solvent other than DMSO?

A: Yes, 4-MCA is also soluble in other organic solvents such as ethanol, acetone, chloroform, and ethyl acetate.[3] For cell culture applications, ethanol is a common alternative to DMSO.[4][5] As with DMSO, it is crucial to keep the final ethanol concentration in the media low to avoid cytotoxicity.[1] Always perform a vehicle control experiment to ensure the solvent at your final concentration does not affect cell viability or the experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a 4-MCA stock solution for cell culture?

A1: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used and recommended solvents for preparing stock solutions of hydrophobic compounds like 4-MCA for in vitro studies.[1][4]

Q2: What is the maximum final concentration of DMSO or ethanol that is safe for my cells?

A2: The maximum tolerated concentration of solvents like DMSO and ethanol can be cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.1% to minimize any potential solvent-induced effects.[1] Some robust cell lines may tolerate up to 1%, but this should be determined experimentally for your specific cell type by running a vehicle control.

Q3: How should I store my 4-MCA stock solution?

A3: It is recommended to store stock solutions in tightly sealed vials at -20°C for several months.[2] For longer-term storage, -80°C is preferable. To avoid repeated freeze-thaw cycles, it is best to prepare small aliquots of your stock solution. Before use, allow the aliquot to equilibrate to room temperature for at least one hour before opening the vial.[3]

Q4: What is the estimated solubility of 4-MCA in different solvents?

Quantitative Solubility Data

SolventSolubility
Water~4.8 mg/mL (4822 mg/L) at 25°C (estimated)
DMSOSoluble (A related compound, 3,4-Dimethoxycinnamyl alcohol, is soluble at 60 mg/mL)[3]
EthanolSoluble[4][5]
AcetoneSoluble[3]
ChloroformSoluble[3]
Ethyl AcetateSoluble[3]

Experimental Protocols

Protocol for Preparation of a 10 mM 4-MCA Stock Solution in DMSO

Materials:

  • This compound (MW: 164.20 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Weighing: Accurately weigh out 1.642 mg of 4-MCA powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the 4-MCA is completely dissolved. If the compound does not fully dissolve, you can warm the tube to 37°C for a few minutes and vortex again.[2] Gentle sonication in a water bath can also be used to facilitate dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C or -80°C for long-term use.

Protocol for Treating Cells with 4-MCA

Materials:

  • 10 mM 4-MCA stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells ready for treatment

Procedure:

  • Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration in the cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you would need to add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

  • Dilution: While gently swirling the pre-warmed cell culture medium, add the calculated volume of the 4-MCA stock solution dropwise.

  • Mixing: Mix the final treatment medium gently but thoroughly by inverting the tube or pipetting up and down.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the freshly prepared 4-MCA-containing medium.

  • Incubation: Incubate your cells for the desired experimental duration.

  • Vehicle Control: In a parallel culture, treat cells with the same volume of DMSO (without 4-MCA) as used in the experimental group to serve as a vehicle control.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment weigh Weigh 4-MCA Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Dilute Stock into Medium (Final DMSO <0.1%) aliquot->dilute warm_media Pre-warm Cell Culture Medium to 37°C warm_media->dilute mix Mix Gently dilute->mix add_to_cells Add Working Solution to Cells mix->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate

Experimental Workflow for 4-MCA Cell Treatment

G cluster_pathway Hypothetical Signaling Pathway of 4-MCA MCA 4-Methoxycinnamyl Alcohol IKK IKK MCA->IKK Inhibits NFkB NF-κB (p65/p50) MCA->NFkB Inhibits Translocation Necrosis Necrosis MCA->Necrosis Induces LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Inhibits) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces NO Nitric Oxide (NO) Production Gene->NO

Hypothetical Signaling Pathway of 4-MCA

References

Technical Support Center: Optimizing HPLC Mobile Phase for 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of 4-Methoxycinnamyl alcohol. Our goal is to help you achieve better peak resolution and robust analytical results.

Troubleshooting Guide: Improving Resolution of this compound

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on mobile phase optimization.

Question: My this compound peak is showing poor resolution from a nearby impurity. How can I improve the separation?

Answer:

Poor resolution between closely eluting peaks is a common challenge. Here’s a systematic approach to troubleshoot and improve the separation of this compound:

  • Evaluate Your Current Mobile Phase:

    • Organic Solvent Choice (Acetonitrile vs. Methanol): The choice of organic solvent can significantly impact selectivity.[1][2] Acetonitrile generally has a stronger elution strength, leading to shorter retention times.[1] Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions, which can be beneficial for phenolic compounds.[1] If you are using acetonitrile, consider switching to methanol, or vice versa.

    • Mobile Phase Composition (Isocratic vs. Gradient):

      • Isocratic Elution: If you are using a constant mobile phase composition (isocratic), a simple first step is to decrease the percentage of the organic solvent. This will increase the retention time of your compounds and may provide better separation.

      • Gradient Elution: For complex samples with multiple components, a gradient elution is often more effective. A shallow gradient, where the concentration of the organic solvent increases slowly over time, can significantly improve the resolution of closely eluting peaks.

  • Adjusting the Mobile Phase pH:

    • The pH of the mobile phase is a powerful tool for optimizing the separation of ionizable compounds.[3][4][5][6][7] While this compound itself is not strongly ionizable, impurities in your sample might be.

    • For acidic impurities, using a mobile phase with a low pH (e.g., adding 0.1% formic or phosphoric acid) can suppress their ionization, leading to increased retention and potentially better separation from the main peak.[8] A good starting point for method development is often in the pH range of 2 to 4.[3]

  • Consider Additives:

    • Buffers are crucial for maintaining a stable pH throughout the analysis, which is essential for reproducible retention times.[4] Common buffers include phosphate and acetate.

Question: I'm observing peak tailing with my this compound peak. What could be the cause and how do I fix it?

Answer:

Peak tailing can compromise resolution and lead to inaccurate quantification. Here are the common causes and solutions related to the mobile phase:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the surface of C18 columns can interact with polar analytes, causing tailing.

    • Solution: Adding a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to suppress these interactions.

  • Mobile Phase pH Close to Analyte's pKa: If an analyte is partially ionized, it can result in peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable compounds in your sample.[4]

  • Solvent Mismatch between Sample and Mobile Phase: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of this compound?

A good starting point for reversed-phase HPLC analysis of this compound would be a mixture of acetonitrile and water with 0.1% formic acid. A validated method for the very similar compound, 4-Hydroxy-3-methoxycinnamyl alcohol (Coniferyl alcohol), utilized acetonitrile and 0.1% formic acid as the mobile phase.[9] Another method for related compounds used a mobile phase of methanol and water.

Q2: Should I use isocratic or gradient elution?

For simple mixtures with only a few components that elute close to each other, an isocratic method can be sufficient. However, if your sample is complex or if there is a wide range in the polarity of the components, a gradient elution will likely provide better resolution and shorter overall run times.

Q3: How does the choice between acetonitrile and methanol affect my separation?

Acetonitrile and methanol have different properties that can affect your separation:

  • Elution Strength: Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC, meaning it will elute compounds faster at the same concentration.[1]

  • Selectivity: Due to differences in their chemical properties (acetonitrile is aprotic, methanol is protic), they can interact differently with your analytes and the stationary phase, leading to changes in the elution order and potentially improved resolution.[10][11]

  • Backpressure: Methanol/water mixtures are more viscous and can generate higher backpressure than acetonitrile/water mixtures.[2][10]

Q4: How do I choose the right pH for my mobile phase?

The optimal pH depends on the properties of your analyte and any potential impurities. For neutral compounds like this compound, pH may have a less significant effect on retention.[3][7] However, if you have acidic or basic impurities, adjusting the pH can dramatically change their retention and improve resolution. A good practice is to screen a few pH values (e.g., 3, 5, and 7) during method development to see the effect on your separation.

Data Presentation

The following table provides an illustrative example of how different mobile phase parameters can affect the retention time and resolution of this compound and a hypothetical closely eluting impurity.

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific comparative experimental data for this compound was not available in the public domain. The trends shown are based on established chromatographic principles.

Mobile Phase Condition This compound Retention Time (min) Impurity Retention Time (min) Resolution (Rs) Observations
60% Acetonitrile / 40% Water5.25.51.2Poor resolution, peaks are almost merged.
50% Acetonitrile / 50% Water7.88.31.8Improved resolution, but still not baseline separated.
50% Methanol / 50% Water9.510.22.1Good baseline separation achieved. Methanol provides different selectivity.
50% Acetonitrile / 50% Water + 0.1% Formic Acid (pH ~2.8)8.18.92.5Excellent resolution, likely due to suppression of impurity ionization.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the resolution of this compound.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 270 nm

  • Evaluation of Organic Solvent:

    • Repeat the scouting gradient from step 1, but replace Acetonitrile with Methanol as Mobile Phase B.

    • Compare the chromatograms for changes in selectivity and resolution.

  • Optimization of Isocratic Conditions (if applicable):

    • Based on the retention time of this compound in the scouting gradient, calculate an appropriate starting isocratic mobile phase composition.

    • Systematically vary the percentage of the organic solvent (e.g., in 5% increments) to find the optimal resolution.

  • Optimization of Gradient Conditions (if applicable):

    • Based on the scouting gradient, design a shallower gradient around the elution time of your compounds of interest to improve resolution. For example, if the peaks elute between 40% and 60% B, you could try a gradient of 35% to 65% B over 15 minutes.

  • pH Screening:

    • Prepare mobile phases with different pH values (e.g., using phosphate buffer at pH 3, 5, and 7).

    • Run your optimized isocratic or gradient method with each pH to assess the impact on resolution.

Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a logical workflow for addressing poor resolution in your HPLC analysis of this compound.

Troubleshooting_Workflow Start Poor Resolution Observed Check_Method Review Current Method Parameters Start->Check_Method Isocratic_Check Isocratic Method? Check_Method->Isocratic_Check Decrease_Organic Decrease % Organic Solvent Isocratic_Check->Decrease_Organic Yes Gradient_Check Gradient Method? Isocratic_Check->Gradient_Check No Check_Resolution Resolution Improved? Decrease_Organic->Check_Resolution Shallow_Gradient Make Gradient Shallower Gradient_Check->Shallow_Gradient Yes Change_Solvent Change Organic Solvent (ACN <-> MeOH) Gradient_Check->Change_Solvent No Shallow_Gradient->Check_Resolution Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH Adjust_pH->Check_Resolution End_Good Method Optimized Check_Resolution->End_Good Yes Further_Troubleshooting Consider Other Factors (Column, Temperature, etc.) Check_Resolution->Further_Troubleshooting No

Caption: Troubleshooting workflow for improving HPLC peak resolution.

References

overcoming challenges in the large-scale synthesis of 4-Methoxycinnamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-methoxycinnamyl alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reducing agent, low reaction temperature, or short reaction time.- Increase the molar ratio of the reducing agent (e.g., Sodium Borohydride) to the starting material, 4-methoxycinnamaldehyde.- Ensure the reaction temperature is maintained within the optimal range (typically 0-25°C for NaBH₄ reductions).- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Side Reactions: Reduction of the carbon-carbon double bond, leading to the formation of 4-methoxyphenyl propanol.- Use a milder reducing agent like Sodium Borohydride (NaBH₄), which is known for its chemoselectivity in reducing aldehydes over alkenes.[1]- Maintain a low reaction temperature to minimize over-reduction.
Product Loss During Work-up: Emulsion formation during extraction, incomplete extraction, or degradation of the product.- To break emulsions, add a saturated brine solution during the extraction process.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.- Neutralize the reaction mixture carefully, as acidic or basic conditions can potentially degrade the product.
Impurity Issues Presence of Unreacted Starting Material: Incomplete reaction.- As with low yield, ensure sufficient reducing agent and adequate reaction time. Monitor the reaction to completion via TLC.
Formation of 4-Methoxyphenyl Propanol: Over-reduction of the double bond.- Employ a selective reducing agent like NaBH₄ under controlled temperature conditions.[1]
Formation of Borate Esters: Reaction of the product alcohol with boron byproducts.- During the work-up, add a dilute acid (e.g., 1M HCl) to hydrolyze the borate esters.[2]
Reaction Control Issues Exothermic Reaction: Rapid addition of the reducing agent.- Add the reducing agent portion-wise or as a solution at a controlled rate to manage the exotherm.- Use an ice bath to maintain the desired reaction temperature.
Hydrogen Gas Evolution: Reaction of Sodium Borohydride with protic solvents (e.g., methanol, ethanol).- While protic solvents are often used, be aware of the potential for hydrogen evolution and ensure adequate ventilation. Adding the NaBH₄ to a cooled solution of the aldehyde can help control the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the selective reduction of the aldehyde group in 4-methoxycinnamaldehyde. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its excellent chemoselectivity, effectively reducing the aldehyde while leaving the carbon-carbon double bond intact.[1] A Chinese patent suggests that using potassium borohydride in an alkaline medium can achieve yields of up to 90%.[3]

Q2: How can I monitor the progress of the reaction on a large scale?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-methoxycinnamaldehyde), you can visually track the disappearance of the starting material and the appearance of the product. The difference in polarity between the aldehyde and the alcohol results in a significant difference in their Rf values, making them easy to distinguish.

Q3: What are the key safety precautions to consider during a large-scale NaBH₄ reduction?

A3: Sodium borohydride reacts with protic solvents and acidic conditions to produce flammable hydrogen gas. Therefore, it is crucial to perform the reaction in a well-ventilated area, away from ignition sources. The addition of NaBH₄ should be controlled to manage the exothermic nature of the reaction and prevent a runaway reaction. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: What is the best way to purify this compound on a large scale?

A4: For large-scale purification, crystallization is often the most efficient method. After the work-up and solvent removal, the crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. A suitable solvent system can be determined through small-scale trials (e.g., ethyl acetate/hexanes, toluene). If crystallization is not effective, column chromatography using silica gel can be employed, though it may be less practical for very large quantities.

Q5: Can other reducing agents be used for this synthesis?

A5: While other reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aldehydes, they are generally more reactive and less chemoselective than NaBH₄. LiAlH₄ can potentially reduce the double bond of the cinnamyl system, leading to the undesired saturated alcohol. Therefore, for the selective synthesis of this compound, NaBH₄ is the preferred reagent.[4]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via the reduction of 4-methoxycinnamaldehyde.

ParameterCondition 1 (Lab Scale)Condition 2 (Pilot Scale)
Starting Material 4-Methoxycinnamaldehyde4-Methoxycinnamaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Borohydride (NaBH₄)
Molar Ratio (Aldehyde:NaBH₄) 1 : 1.51 : 1.2
Solvent MethanolEthanol
Temperature 0 - 5 °C10 - 20 °C
Reaction Time 2 - 4 hours4 - 6 hours
Typical Yield 85 - 95%80 - 90%
Purity (after purification) >98%>97%

Experimental Protocols

Key Experiment: Large-Scale Synthesis of this compound via Sodium Borohydride Reduction

This protocol outlines a general procedure for the large-scale synthesis of this compound.

Materials:

  • 4-Methoxycinnamaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a suitable, large reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 4-methoxycinnamaldehyde in methanol or ethanol. Cool the solution to 0-5°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride in portions to the stirred solution, ensuring the temperature does not exceed 10°C. The addition should be done over a period of 1-2 hours for large quantities.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Cool the reaction mixture back to 0-5°C and slowly add 1M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved. Adjust the pH to ~7.

  • Solvent Removal: Remove the bulk of the solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Methoxycinnamaldehyde in Methanol/Ethanol cool Cool to 0-5°C start->cool add_nabh4 Slowly add NaBH4 cool->add_nabh4 react Stir at Room Temperature (2-4 hours) add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with 1M HCl monitor->quench remove_solvent Solvent Removal (Rotary Evaporator) quench->remove_solvent extract Extract with DCM/EtOAc remove_solvent->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify product Pure 4-Methoxycinnamyl Alcohol purify->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction start->incomplete_rxn side_rxn Side Reactions start->side_rxn workup_loss Work-up Loss start->workup_loss optimize_cond Optimize Conditions: - More NaBH4 - Longer Time - Check Temperature incomplete_rxn->optimize_cond control_temp Control Temperature Use Selective Reagent side_rxn->control_temp improve_workup Improve Work-up: - Use Brine - Multiple Extractions workup_loss->improve_workup

References

troubleshooting low bioactivity of 4-Methoxycinnamyl alcohol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxycinnamyl alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

This compound is a natural phenylpropanoid compound found in plants such as Etlingera pavieana and Foeniculum vulgare.[1][2] Its primary reported bioactivities include:

  • Cytotoxicity against cancer cell lines: It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and DU145 (prostate cancer).[1][3][4]

  • Anti-inflammatory properties: It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting anti-inflammatory potential.[1] This anti-inflammatory effect is linked to the inhibition of the NF-κB signaling pathway.[1]

Q2: What is the known mechanism of action for the anti-inflammatory effects of this compound?

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the NF-κB signaling pathway. In LPS-stimulated macrophages, it has been observed to reduce the levels of the p65 subunit of NF-κB.[1] This inhibition leads to a downstream decrease in the expression of inducible nitric oxide synthase (iNOS) protein and mRNA, resulting in lower nitric oxide (NO) production.[1]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the cell line and experimental conditions. Below is a summary of reported values:

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Reference
HeLaCervical Cancer7.8247.62[1][3][4]
MCF-7Breast Cancer14.2486.72[1][3][4]
DU145Prostate Cancer22.10134.59[1][3][4]

¹Calculated based on a molecular weight of 164.20 g/mol .

Troubleshooting Guide: Low Bioactivity of this compound

This guide addresses potential reasons for observing lower-than-expected bioactivity of this compound in your experiments.

Issue 1: Suboptimal Compound Handling and Storage

Question: I am not observing the expected cytotoxic or anti-inflammatory effects. Could my handling or storage of this compound be the issue?

Answer: Yes, improper handling and storage can significantly impact the stability and activity of the compound.

  • Solubility: this compound is soluble in solvents like DMSO, chloroform, dichloromethane, and ethyl acetate.[1] For cell culture experiments, a stock solution in sterile DMSO is typically prepared. Ensure the final DMSO concentration in your culture medium is low (generally <0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the solid compound and stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles of the stock solution.

  • Purity: Ensure you are using a high-purity grade (e.g., >98%) of this compound, as impurities can affect its bioactivity.

Issue 2: Experimental Protocol and Assay Conditions

Question: My results are inconsistent or show weak activity. How can I optimize my experimental protocol?

Answer: Several factors within your experimental setup can influence the observed bioactivity.

  • Cell Density: The optimal cell seeding density is crucial for assays like the MTT assay. Too high or too low cell numbers can lead to inaccurate results. It is recommended to perform a cell titration experiment to determine the linear range of your assay.

  • Treatment Duration: The duration of treatment with this compound can significantly impact the outcome. For cytotoxicity, a 48-hour incubation has been reported to induce necrosis.[3] For anti-inflammatory assays, a pre-incubation period followed by stimulation (e.g., with LPS) is often necessary.

  • Serum Interaction: Phenolic compounds can potentially interact with proteins in fetal bovine serum (FBS) in the cell culture medium, which may reduce the effective concentration of the compound available to the cells. Consider reducing the serum concentration during the treatment period if you suspect this is an issue, but be mindful of the impact on cell health.

  • Compound Stability in Media: The stability of phenolic compounds in cell culture media can be variable. While specific data for this compound is limited, it is good practice to prepare fresh dilutions of the compound from your stock solution for each experiment.

Issue 3: Inherent Cellular Resistance

Question: I have optimized my protocol, but a particular cell line shows low sensitivity to this compound. Why might this be?

Answer: Cell lines can exhibit varying degrees of sensitivity to a compound due to their unique genetic and molecular profiles.

  • Differential Gene Expression: The expression levels of the molecular targets of this compound or proteins involved in drug metabolism and efflux can differ between cell lines, leading to variations in sensitivity.

  • Activation State of Signaling Pathways: The basal activation state of pathways like NF-κB can influence a cell's response to inhibitors.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is a standard method to assess the cytotoxic effects of this compound.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • DMSO (sterile)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 48 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Nitric Oxide (NO) Inhibition Assay

This protocol measures the anti-inflammatory activity of this compound by quantifying its effect on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Materials:

    • RAW 264.7 macrophage cells

    • Complete cell culture medium

    • This compound

    • DMSO (sterile)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound (in culture medium) for 1-2 hours. Include a vehicle control.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Visualizations

Caption: General experimental workflows for assessing the cytotoxicity and anti-inflammatory activity of this compound (4-MCA).

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates to Nucleus Nucleus iNOS_gene iNOS Gene Transcription NO Nitric Oxide (NO) iNOS_gene->NO Leads to MCA 4-Methoxycinnamyl alcohol MCA->IKK Inhibits NFkB_n->iNOS_gene Induces

Caption: Simplified diagram of the proposed inhibitory action of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Extraction of 4-Methoxycinnamyl Alcohol from Foeniculum vulgare

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and refined methodologies for the successful extraction of 4-methoxycinnamyl alcohol from Foeniculum vulgare (fennel).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest? A1: this compound is a phenylpropanoid compound that has been isolated from Foeniculum vulgare.[1][2] It is of scientific interest due to its demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in drug development.[1]

Q2: Which part of the Foeniculum vulgare plant is the best source for this compound? A2: Current research indicates that the seeds of Foeniculum vulgare are a known source of this compound.[1][2]

Q3: What are the main challenges in extracting this compound? A3: The primary challenges include:

  • Low Yield: The concentration of this compound may be low relative to other phytochemicals in fennel, such as anethole and fenchone.[3][4]

  • Co-extraction of Impurities: Fennel seeds are rich in essential oils and fatty acids, which can be co-extracted, complicating the purification process.[2]

  • Compound Degradation: Phenylpropanoids can be susceptible to degradation under harsh extraction conditions, such as high temperatures or prolonged exposure to light and air.[5][6]

Q4: Which extraction methods are most suitable for this compound? A4: While conventional methods like maceration can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are recommended. These methods often provide higher yields in shorter times and at lower temperatures, reducing the risk of compound degradation.[7][8][9]

Q5: How can I confirm the presence and purity of this compound in my extract? A5: The identity and purity of the isolated compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Low Yield and Purity Issues

This guide addresses specific problems you may encounter during the extraction and purification process.

Issue Potential Cause Recommended Solution
1. Very low or no target compound detected in the crude extract. Poor Quality of Plant Material: The concentration of phytochemicals can vary based on the plant's origin, harvest time, and storage conditions.[6]Use freshly harvested or properly dried and stored fennel seeds. Ensure the material is free from mold or degradation.
Incomplete Extraction: The solvent may not be effectively penetrating the plant matrix, or the extraction time may be too short.[6]1. Optimize Particle Size: Grind the fennel seeds to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for solvent interaction. 2. Increase Extraction Time/Power: For UAE or MAE, incrementally increase the sonication/irradiation time or power. Monitor for potential degradation.[8][10]
Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound.Ethanol or methanol are effective solvents for phenylpropanoids.[1] Experiment with different concentrations of aqueous ethanol (e.g., 50-80%) to optimize the polarity for maximum yield.[11][12]
2. Significant degradation of the target compound. Excessive Heat: High temperatures during extraction (e.g., conventional Soxhlet) or solvent evaporation can degrade thermolabile compounds.[5]1. Use Modern Techniques: Employ UAE or MAE, which often operate at lower bulk temperatures.[7][9] 2. Control Temperature: For any method, maintain the extraction temperature below the solvent's boiling point (ideally 40-60°C).[5][12] Use a rotary evaporator under reduced pressure for solvent removal at a low temperature (<50°C).[6]
Light or Oxidative Degradation: Phenolic compounds can be sensitive to light and oxidation.[5]Conduct the extraction in amber glassware or protect the apparatus from direct light. Consider adding an antioxidant like ascorbic acid to the extraction solvent if degradation persists.
3. Difficulty in purifying the target compound. Co-extraction of Non-polar Compounds: Fennel's high essential oil and lipid content can interfere with purification.1. Defatting Step: Perform a pre-extraction of the powdered seeds with a non-polar solvent like n-hexane to remove lipids and essential oils before the main extraction. 2. Liquid-Liquid Partitioning: After obtaining the crude extract, partition it between an immiscible polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to separate lipids.
Presence of Structurally Similar Compounds: Other phenylpropanoids or phenolics may co-elute during chromatography.Optimize Chromatography: Use a multi-step purification approach. Start with column chromatography on silica gel with a carefully optimized gradient elution (e.g., hexane-ethyl acetate). Follow up with preparative HPLC for final purification if necessary.[5]

Data Presentation: Comparison of Extraction Methods for Phenolic Compounds

The following table summarizes typical parameters and outcomes for different extraction methods used for phenolic compounds from plant sources, providing a rationale for selecting a refined method.

Method Typical Solvent Temp. (°C) Time Advantages Disadvantages
Maceration Ethanol, Methanol20 - 4024 - 72 hrsSimple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent volume, lower efficiency.[7]
Soxhlet Extraction Ethanol, HexaneSolvent BP6 - 24 hrsHigh extraction efficiency for certain compounds.Requires high heat (potential degradation), long duration, large solvent volume.[7]
Ultrasound-Assisted (UAE) Aq. Ethanol30 - 6015 - 60 minFast, efficient, reduced solvent/energy use, lower operating temperature.[11][13]Heating effects need control, potential for free radical formation at high power.
Microwave-Assisted (MAE) Aq. Ethanol50 - 952 - 30 minExtremely fast, high efficiency, reduced solvent use.[9][14]Requires specialized equipment, risk of localized overheating.[9]

Experimental Protocols

Protocol 1: Refined Method - Ultrasound-Assisted Extraction (UAE)

This protocol is designed to maximize yield while minimizing degradation of this compound.

  • Sample Preparation:

    • Dry high-quality Foeniculum vulgare seeds at 40-50°C.

    • Grind the dried seeds into a fine powder (40-60 mesh).

    • Optional Defatting Step: Macerate the powder in n-hexane (1:5 w/v) for 2-3 hours with stirring. Filter and discard the hexane. Air-dry the defatted powder.

  • Extraction:

    • Place 10 g of the fennel seed powder into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 70% ethanol (a 1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the temperature to 50°C and the ultrasonic power/amplitude to an optimized level (e.g., 60% amplitude or ~200 W).[10][11]

    • Extract for 30 minutes.

  • Isolation:

    • Filter the extract through Whatman No. 1 filter paper under vacuum.

    • Re-extract the solid residue with another 100 mL of 70% ethanol to ensure complete extraction.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Purify using silica gel column chromatography, starting with a non-polar mobile phase (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) to elute the target compound.

    • Monitor fractions using Thin Layer Chromatography (TLC) and combine fractions containing the pure compound.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction (UAE) cluster_isolate 3. Isolation & Concentration cluster_purify 4. Purification & Analysis start Foeniculum vulgare Seeds grind Grinding (40-60 mesh) start->grind defat Optional: Defatting (n-Hexane) grind->defat mix Mix Powder with 70% Ethanol (1:15 w/v) defat->mix sonicate Ultrasonication (50°C, 30 min) mix->sonicate filter Vacuum Filtration sonicate->filter concentrate Rotary Evaporation (<50°C) filter->concentrate crude Crude Extract concentrate->crude column Silica Gel Column Chromatography crude->column fractions Fraction Collection & TLC column->fractions pure Pure 4-Methoxycinnamyl Alcohol fractions->pure analysis Analysis (HPLC, GC-MS, NMR) pure->analysis G start Problem: Low Yield or Purity check_material Is plant material high quality? start->check_material check_extraction Is extraction complete? start->check_extraction check_purity Is the crude extract impure? start->check_purity sol_material Solution: Source fresh, properly stored seeds. check_material->sol_material No sol_grind Solution: Ensure fine, uniform powder (40-60 mesh). check_extraction->sol_grind No sol_params Solution: Optimize UAE time, power, solvent ratio, & temp. check_extraction->sol_params No sol_defat Solution: Add a pre-extraction defatting step with hexane. check_purity->sol_defat Yes (Oily) sol_purify Solution: Optimize chromatography gradient. check_purity->sol_purify Yes (Multiple Spots)

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 4-Methoxycinnamyl Alcohol and Other Cinnamyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of 4-Methoxycinnamyl alcohol and other prominent cinnamyl derivatives, including cinnamyl alcohol, cinnamaldehyde, and cinnamic acid. The information presented herein is supported by experimental data from various studies, offering a valuable resource for research and development in oncology and related fields.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound and other cinnamyl derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound required to inhibit 50% of cell growth, providing a standardized measure of cytotoxicity.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
This compound MCF-7Breast Cancer14.24[1][2][3]
HeLaCervical Cancer7.82[1][2][3]
DU145Prostate Cancer22.10[1][2][3]
U937Histiocytic Lymphoma3.55[1]
PBMCNormal Peripheral Blood Mononuclear Cells>100[1]
Cinnamaldehyde MDA-MB-231Breast Cancer16.9 (24h), 12.23 (48h)[4]
MCF-7Breast Cancer58 (24h), 140 (48h)[4][5]
LoVoColorectal Cancer9.48[4]
HT-29Colorectal Cancer9.12[4]
HCT-116Colorectal Cancer30.7[4]
SW480Colorectal Cancer35.69[4]
JurkatLeukemia~7.5[4]
U937Leukemia~10[4]
PC3Prostate Cancer73[4][6]
Cinnamyl Alcohol 3T3-L1PreadipocyteNo cytotoxicity observed at ≤ 25 µM[7]
Cinnamic Acid Derivatives HeLaCervical CancerIC50s between 42 and 166 µM[8]
K562Myelogenous LeukemiaIC50s between 42 and 166 µM[8]
Fem-xMalignant MelanomaIC50s between 42 and 166 µM[8]
MCF-7Breast CancerIC50s between 42 and 166 µM[8]
A-549Lung CancerIC50 in the range 10 µM to 18 µM[9]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of cinnamyl derivatives on cancer cell lines by measuring metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, cinnamaldehyde) and incubated for a specified duration (e.g., 24, 48, or 72 hours). A control group of untreated cells is also maintained.

  • MTT Reagent Addition: Following the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental and Biological Processes

To further elucidate the experimental and molecular processes involved in the cytotoxicity of cinnamyl derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates incubation Incubation with Test Compounds (24-72h) cell_seeding->incubation compound_prep Preparation of Cinnamyl Derivative Solutions compound_prep->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement formazan_solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Caption: Workflow of a typical cytotoxicity assay.

signaling_pathway cluster_inducer Inducer cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Pathway cluster_outcome Outcome cinnamyl_derivatives Cinnamyl Derivatives ros_generation Reactive Oxygen Species (ROS) Generation cinnamyl_derivatives->ros_generation dna_damage DNA Damage cinnamyl_derivatives->dna_damage mitochondrial_dysfunction Mitochondrial Dysfunction ros_generation->mitochondrial_dysfunction cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase_activation Caspase Activation mitochondrial_dysfunction->caspase_activation caspase_activation->apoptosis cell_death Cell Death apoptosis->cell_death

References

4-Methoxycinnamyl alcohol vs. cinnamyl alcohol: a comparative study of biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-Methoxycinnamyl Alcohol and Cinnamyl Alcohol in Biological Applications

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comparative analysis of this compound and cinnamyl alcohol, focusing on their distinct biological activities. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Introduction to the Compounds

Cinnamyl alcohol , also known as styron, is an organic compound naturally found in esterified form in sources like storax, Balsam of Peru, and cinnamon leaves.[1] It presents as a white crystalline solid when pure.[1] Industrially, it is synthesized from cinnamaldehyde.[1] Cinnamyl alcohol is recognized for its use in perfumery and has been investigated for various medicinal properties, including anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]

This compound is a derivative of cinnamyl alcohol, distinguished by a methoxy group at the para-position (position 4) of the phenyl ring. It has been isolated from plants such as Foeniculum vulgare (fennel) and Etlingera pavieana.[3][4] Research has highlighted its potent cytotoxic and anti-inflammatory activities.[3][5]

Comparative Biological Activity: Data Summary

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of both compounds, providing a clear comparison of their potency and mechanisms.

Table 1: Cytotoxic Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

CompoundCell LineActivityIC₅₀ Value (µg/mL)Reference
This compound HeLa (Cervical Cancer)Cytotoxic7.82[3][4][5]
MCF-7 (Breast Cancer)Cytotoxic14.24[3][4][5]
DU145 (Prostate Cancer)Cytotoxic22.10[3][4][5]
Cinnamyl alcohol N/AHDAC8 Inhibition24.2 µM (for 5.7% inhibition)[6]

Note: Direct IC₅₀ values for cinnamyl alcohol's cytotoxicity were not available in the provided search results. The data shows its inhibitory effect on a specific enzyme, HDAC8.

Table 2: Anti-inflammatory Activity

This table compares the effects of the compounds on key inflammatory markers.

CompoundModelKey EffectQuantitative DataReference
This compound LPS-stimulated RAW264.7 MacrophagesInhibition of Nitric Oxide (NO) ProductionPotent inhibition, significantly decreases iNOS protein and mRNA expression.[3]
Cinnamyl alcohol Sepsis-induced Mice (E. coli)Reduction of Inflammatory Cytokines in SerumIL-1β: Reduced to 120.90±4.120 pg/mL from 169.20±1.92 pg/mL in septic mice.[7]
IL-18: Reduced to 172.50±3.93 pg/mL from 216.50±3.50 pg/mL in septic mice.[7]

Signaling Pathways and Mechanisms

The distinct biological effects of these compounds can be attributed to their interactions with different cellular signaling pathways.

G Diagram 1: this compound Anti-inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_p65 NF-κB (p65) TLR4->NFkB_p65 Leads to activation of iNOS_mRNA iNOS mRNA NFkB_p65->iNOS_mRNA Promotes transcription of iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translates to NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_Protein->NO Produces MCA 4-Methoxycinnamyl Alcohol MCA->NFkB_p65 Reduces level of MCA->iNOS_mRNA Inhibits expression

Caption: this compound inhibits inflammation by targeting the NF-κB pathway.

G Diagram 2: Cinnamyl Alcohol Anti-inflammatory Pathway in Sepsis Infection Infection (E. coli) NLRP3 NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) Infection->NLRP3 Activates Caspase1 Active Caspase-1 NLRP3->Caspase1 Assembles & Activates IL1b IL-1β Caspase1->IL1b Cleaves Pro-IL-1β to IL18 IL-18 Caspase1->IL18 Cleaves Pro-IL-18 to Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 Inflammation Systemic Inflammation (Sepsis) IL1b->Inflammation IL18->Inflammation CA Cinnamyl Alcohol CA->NLRP3 Decreases expression

Caption: Cinnamyl Alcohol mitigates sepsis by inhibiting the NLRP3 inflammasome pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form purple formazan crystals.[8][9] These insoluble crystals are dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living, metabolically active cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium.[8] Incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO₂).[10]

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a solvent control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow formazan crystal formation.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Allow the plate to stand, often overnight in the incubator, to ensure complete solubilization.[8] Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the solvent-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[12]

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.[12]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[13] Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox).[13][14]

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the test sample or standard solution (e.g., 1 mL).[13]

  • DPPH Addition: Add a volume of the DPPH solution (e.g., 3 mL) to the sample and mix vigorously.[13]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH, typically around 517 nm, using a spectrophotometer or microplate reader.[13][14]

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.[14]

Nitric Oxide (NO) Production Assay

This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated immune cells like macrophages.

Principle: The production of NO is typically measured indirectly by quantifying its stable oxidation product, nitrite (NO₂⁻), in the cell culture supernatant. The Griess Reagent system is used for this purpose. It converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically, which is proportional to the nitrite concentration.[15][16]

Protocol:

  • Cell Culture and Stimulation: Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Treat the cells with the test compound for a short period before stimulating them with an inflammatory agent like lipopolysaccharide (LPS).[3]

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Griess Reaction:

    • Add an equal volume of Griess Reagent 1 (e.g., sulfanilamide in phosphoric acid) to the supernatant in a new 96-well plate.[15]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15]

  • Absorbance Measurement: After another 5-10 minute incubation at room temperature, measure the absorbance at approximately 540 nm.[15]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Conclusion

The comparative analysis reveals that while both this compound and cinnamyl alcohol possess valuable biological properties, they exhibit distinct profiles. This compound demonstrates potent cytotoxic activity against several cancer cell lines and acts as a strong anti-inflammatory agent by inhibiting the NF-κB pathway and subsequent NO production.[3][5] In contrast, cinnamyl alcohol shows significant anti-inflammatory effects in a sepsis model by targeting the NLRP3 inflammasome and has also been studied for its anti-adipogenic and neuroprotective potential.[1][2][7]

The methoxy group at the 4-position on the phenyl ring appears to significantly enhance the cytotoxic potency of the cinnamyl alcohol scaffold. These findings provide a crucial foundation for researchers in selecting the appropriate molecule for specific therapeutic applications, whether in oncology, inflammatory diseases, or metabolic disorders. Further investigation into the structure-activity relationships of cinnamyl alcohol derivatives is warranted to develop novel therapeutic agents.

References

A Comparative Guide to the Antioxidant Activity of 4-Methoxycinnamyl Alcohol and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of 4-Methoxycinnamyl alcohol and ferulic acid, focusing on their performance in established in vitro antioxidant assays. While extensive quantitative data is available for ferulic acid, directly comparable data for this compound is limited in the current scientific literature. This guide presents the available data for ferulic acid and offers a qualitative comparison for this compound based on its chemical structure and related compounds.

Introduction

Both this compound and ferulic acid are phenolic compounds belonging to the phenylpropanoid class, known for their antioxidant properties. Their structural similarities, particularly the presence of a benzene ring with hydroxyl and methoxy substituents, suggest potential for free radical scavenging. Ferulic acid is a well-established antioxidant with numerous studies supporting its efficacy. This compound, while less studied for its direct antioxidant capacity, has demonstrated anti-inflammatory and other biological activities that may be linked to its antioxidant potential.

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound and ferulic acid is challenging due to the lack of studies that have evaluated both compounds under identical experimental conditions. The following table summarizes the reported antioxidant activity of ferulic acid from various studies.

Table 1: Antioxidant Activity of Ferulic Acid (IC50 values)

AssayFerulic Acid IC50 (µM)Reference
DPPH66 ± 2.3[1]
ABTS183.08 ± 2.30[1]

Note: IC50 is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Comparable IC50 values for this compound from standardized DPPH, ABTS, or FRAP assays were not found in the reviewed scientific literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for assessing antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound or ferulic acid) and a positive control (e.g., ascorbic acid or Trolox). A blank sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃·6H₂O).

  • Reaction mixture: A small volume of the test compound is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample with that of a standard, typically ferrous sulfate (FeSO₄), and is expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanisms

The antioxidant activity of phenolic compounds like ferulic acid is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby stabilizing them.

AntioxidantMechanism cluster_FerulicAcid Ferulic Acid Antioxidant Mechanism FA Ferulic Acid FA_Radical Ferulic Acid Radical (Stable) FA->FA_Radical donates H• Radical Free Radical (R•) Radical->FA accepts H• Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical is neutralized

Caption: Ferulic acid donates a hydrogen atom to a free radical, neutralizing it and forming a stable ferulic acid radical.

While a specific signaling pathway for the antioxidant activity of this compound is not well-documented, its structure suggests a similar mechanism of action to ferulic acid, involving the donation of a hydrogen atom from its allylic alcohol group or potential activation of endogenous antioxidant pathways.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant activity of a compound involves a series of standardized assays.

ExperimentalWorkflow cluster_workflow In Vitro Antioxidant Activity Assessment Compound Test Compound (this compound or Ferulic Acid) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Data Data Analysis (IC50, Equivalence) DPPH->Data ABTS->Data FRAP->Data

Caption: A typical workflow for evaluating the in vitro antioxidant capacity of a compound using multiple assays.

Conclusion

Ferulic acid is a potent antioxidant with well-documented free radical scavenging activity, as evidenced by its low IC50 values in DPPH and ABTS assays. While this compound shares structural similarities with ferulic acid, a comprehensive quantitative assessment of its antioxidant activity through standardized assays is currently lacking in the scientific literature. Future research directly comparing the antioxidant capacities of these two compounds using consistent methodologies would be invaluable for a conclusive evaluation. Researchers are encouraged to perform such comparative studies to elucidate the full antioxidant potential of this compound.

References

Validating the In Vivo Anti-inflammatory Effects of 4-Methoxycinnamyl Alcohol and Its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 4-Methoxycinnamyl alcohol and its structurally related analogs against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Due to the limited availability of in vivo data specifically for this compound, this guide incorporates findings on its close derivatives, 4-methoxycinnamyl p-coumarate and cinnamyl alcohol, to offer valuable insights into its potential therapeutic efficacy. The data presented is compiled from various preclinical studies and is intended to serve as a resource for researchers in the field of inflammation and drug discovery.

Executive Summary

Preclinical evidence suggests that derivatives of this compound possess significant anti-inflammatory properties in various animal models of acute and systemic inflammation. These compounds have demonstrated the ability to reduce edema and inflammatory markers, indicating their potential as novel anti-inflammatory agents. This guide provides a detailed comparison of their effects with standard drugs such as indomethacin, dexamethasone, and aspirin, supported by experimental data and mechanistic insights into the relevant signaling pathways.

Data Presentation: Comparative Efficacy in Animal Models

The following tables summarize the quantitative data from in vivo studies, comparing the anti-inflammatory effects of this compound analogs with standard anti-inflammatory drugs.

Table 1: Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
4-Methoxycinnamyl p-coumarate Rat150 mg/kgOral5 hoursNot specified, but significant reduction[1]
Indomethacin Rat10 mg/kgOral4-5 hours~31.67%[2]
Indomethacin Rat5 mg/kgIntraperitoneal4 hours~50.37% - 58.06%[3]
Indomethacin Mouse5 mg/kgIntraperitoneal4 hoursComplete inhibition[4]
Aspirin Rat100 mg/kgOral6 hours47.2%[5]
Dexamethasone Rat1 mg/kgOralNot specifiedPotent inhibition[6]

Table 2: Cotton Pellet-Induced Granuloma Model

CompoundAnimal ModelDoseRoute of AdministrationDuration% Inhibition of Granuloma WeightReference
Dexamethasone Rat1 mg/kgOral7 days69.8% - 71.43%[7][8]
Indomethacin RatNot specifiedNot specified7 daysSignificant inhibition[9]

Table 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

CompoundAnimal ModelDoseRoute of AdministrationKey FindingsReference
Cinnamyl Alcohol Mouse2 g/kgGavageReduced mortality from 50% to 30%; Decreased serum IL-1β and IL-18[10][11]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate study replication and comparison.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., 4-Methoxycinnamyl p-coumarate) or a standard drug (e.g., indomethacin, aspirin) is administered orally or intraperitoneally.

    • After a specific period (usually 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12]

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Cotton Pellet-Induced Granuloma

This model is used to evaluate the chronic inflammatory response.

  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • Sterilized cotton pellets (approximately 10-30 mg) are surgically implanted subcutaneously in the ventral region or back of the anesthetized rats.[7][9]

    • The test compound or a standard drug (e.g., dexamethasone, indomethacin) is administered daily for a period of 7 days.

    • On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.

    • The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.

    • The percentage inhibition of granuloma formation is determined by comparing the treated groups to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics systemic inflammatory responses seen in sepsis.

  • Animals: Male C57BL/6J mice are often used.

  • Procedure:

    • A lethal or sub-lethal dose of LPS from Escherichia coli is administered intraperitoneally to induce a systemic inflammatory response.[13][14]

    • The test compound (e.g., cinnamyl alcohol) is administered, typically by gavage, prior to or after the LPS challenge.

    • Survival rates are monitored over a period of 48 hours.

    • Blood samples are collected to measure the levels of pro-inflammatory cytokines such as IL-1β and IL-18 using ELISA.[10][11][15]

    • Tissues can be harvested for histological examination and to measure the expression of inflammatory mediators.[10][11][15]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in inflammation and the experimental workflows.

experimental_workflow_carrageenan cluster_0 Carrageenan-Induced Paw Edema Workflow animal Animal Acclimatization fasting Overnight Fasting animal->fasting treatment Treatment Administration (Test Compound/Standard Drug) fasting->treatment carrageenan Carrageenan Injection (Sub-plantar) treatment->carrageenan measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

experimental_workflow_granuloma cluster_1 Cotton Pellet-Induced Granuloma Workflow animal Animal Acclimatization implantation Cotton Pellet Implantation (Subcutaneous) animal->implantation daily_treatment Daily Treatment (7 days) implantation->daily_treatment euthanasia Euthanasia & Tissue Collection (Day 8) daily_treatment->euthanasia weighing Granuloma Drying & Weighing euthanasia->weighing analysis Data Analysis (% Inhibition) weighing->analysis signaling_pathway_nfkb cluster_2 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Genes Cinn This compound Analogs Cinn->IKK Inhibition signaling_pathway_mapk cluster_3 MAPK Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., Cytokines) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Transcription Transcription Factor Activation (e.g., AP-1) MAPK->Transcription Genes Inflammatory Gene Expression Transcription->Genes Cinn This compound Analogs Cinn->MAPK Inhibition signaling_pathway_nlrp3 cluster_4 NLRP3 Inflammasome Pathway PAMPs PAMPs/DAMPs NLRP3 NLRP3 Activation & Oligomerization PAMPs->NLRP3 ASC ASC Recruitment NLRP3->ASC Caspase1 Pro-Caspase-1 to Caspase-1 ASC->Caspase1 IL1b Pro-IL-1β to IL-1β Pro-IL-18 to IL-18 Caspase1->IL1b Cinn Cinnamyl Alcohol Cinn->NLRP3 Inhibition

References

Lack of Evidence for Synergistic Anticancer Effects of 4-Methoxycinnamyl Alcohol with Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals no direct studies investigating the synergistic anticancer effects of 4-Methoxycinnamyl alcohol in combination with the chemotherapy drug doxorubicin. While research has been conducted on the individual cytotoxic properties of both agents, data on their combined efficacy, potential for synergy, and underlying molecular mechanisms of interaction are currently unavailable.

This guide, therefore, summarizes the existing data on the anticancer activities of this compound and doxorubicin as separate agents. Information on a related compound, anethole, and its synergistic potential with doxorubicin is also presented for contextual understanding.

I. Anticancer Profile of this compound

This compound is a natural compound that has been isolated from plants such as Foeniculum vulgare (fennel).[1] In vitro studies have demonstrated its cytotoxic (cell-killing) effects against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)
MCF-7Breast Cancer14.24
HeLaCervical Cancer7.82
DU145Prostate Cancer22.10
U937Histiocytic Lymphoma3.55

(IC50 represents the concentration of a drug that is required for 50% inhibition in vitro)

Experimental Protocols:

  • Cell Viability Assay (MTT Assay): The cytotoxic effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. The MTT reagent was then added, which is converted into formazan crystals by metabolically active cells. The amount of formazan produced, proportional to the number of viable cells, was quantified by measuring the absorbance at a specific wavelength.

  • DNA Fragmentation Analysis: To determine the mode of cell death induced by this compound, DNA fragmentation analysis was performed. U937 cells were treated with the compound for 48 hours. DNA was then extracted and analyzed by gel electrophoresis. The observation of smeared DNA bands, rather than a distinct ladder pattern, suggested that the compound induced necrosis rather than apoptosis in this cell line.[1]

Signaling Pathways:

Current literature does not provide detailed information on the specific signaling pathways modulated by this compound to exert its anticancer effects. One study indicated that it did not induce apoptosis in cell cycle analysis.[1]

II. Anticancer Profile of Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity.[2] It is a cornerstone of treatment for a variety of cancers, including breast, lung, ovarian, and bladder cancers, as well as several types of sarcomas and leukemias.

Mechanism of Action:

Doxorubicin's primary anticancer mechanisms include:

  • DNA Intercalation: It inserts itself between the base pairs of DNA, thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and the topoisomerase II enzyme. This prevents the re-ligation of the DNA strands, leading to DNA breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): The drug can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

Diagram of Doxorubicin's Core Mechanism:

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates CellDeath Apoptosis / Cell Death DNA->CellDeath Leads to TopoisomeraseII->DNA Causes DNA breaks ROS->CellDeath Induces

Caption: Core mechanisms of doxorubicin's anticancer activity.

III. Synergistic Potential of a Related Compound: Anethole

While no data exists for this compound, a structurally related compound, anethole, has been studied in combination with doxorubicin. A recent review highlights that the combination of anethole and doxorubicin showed a synergistic effect in inducing cell death in MDA-MB-231 triple-negative breast cancer cells. The combined treatment was found to effectively induce the loss of mitochondrial membrane potential and increase the production of reactive oxygen species.[3]

This finding suggests that compounds with a similar chemical scaffold to this compound may have the potential to synergize with doxorubicin. However, this remains speculative without direct experimental evidence for this compound itself.

IV. Conclusion for Researchers and Drug Development Professionals

References

Comparative Analysis of Synthesis Methods for 4-Methoxycinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of key intermediates like 4-Methoxycinnamyl alcohol is of paramount importance. This guide provides a comparative analysis of common and effective methods for its synthesis, focusing on starting materials, reaction conditions, yields, and selectivity. The primary routes discussed are the reduction of 4-methoxycinnamaldehyde and the reduction of 4-methoxycinnamic acid or its esters.

Comparison of Synthesis Methods

The synthesis of this compound primarily involves the selective reduction of a carbonyl group while preserving the conjugated carbon-carbon double bond. The choice of method depends on factors such as the availability of starting materials, desired yield and purity, cost of reagents, and scalability.

  • Reduction of 4-Methoxycinnamaldehyde: This is the most direct route. The key challenge is the chemoselective reduction of the aldehyde group in the presence of a conjugated alkene.

    • Sodium Borohydride (NaBH₄) Reduction: A widely used method due to its mildness, low cost, and high selectivity for the 1,2-reduction of the carbonyl group over the 1,4-conjugate addition to the alkene.[1] This method is generally safe and straightforward to perform.

    • Catalytic Hydrogenation: This method can offer high yields and selectivity under optimized conditions. The choice of catalyst and reaction parameters (temperature, pressure) is crucial to prevent the reduction of the double bond.[2][3][4]

    • Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a sacrificial alcohol (e.g., isopropanol).[5][6][7][8] It is highly chemoselective for aldehydes and ketones, leaving other functional groups like alkenes unaffected.[8][9]

  • Reduction of 4-Methoxycinnamic Acid and its Esters: This approach offers an alternative starting point.

    • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[10] A significant challenge with α,β-unsaturated systems is the potential for the concurrent reduction of the double bond.[11] Careful control of reaction conditions such as temperature and the amount of reducing agent is necessary to enhance selectivity.[11]

    • Diisobutylaluminium Hydride (DIBAL-H) Reduction: DIBAL-H can be used for the reduction of esters to primary alcohols.[12] By controlling the stoichiometry and temperature (typically low temperatures like -78 °C), it is possible to achieve the desired reduction without affecting the double bond.[12][13]

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for various synthesis methods of this compound and related cinnamyl alcohol systems.

MethodStarting MaterialReagent(s)Solvent(s)TemperatureTimeYieldNotes
NaBH₄ Reduction4-MethoxycinnamaldehydeNaBH₄Ethanol0 °C to RT~1-2 hHighA standard, selective, and mild procedure.[1][14]
NaBH₄ / wet SiO₂CinnamaldehydeNaBH₄, wet SiO₂Solvent-freeRoom Temperature1 min96%Fast, efficient, and highly regioselective for the carbonyl group.[15]
LiAlH₄ Reduction4-Methoxycinnamic acidLiAlH₄ (3.0 equiv.)THF0 °C to RT24 h~70%Side product from double bond reduction is a key challenge. Yield determined by qNMR.[11]
DIBAL-H ReductionEthyl (2E,4S)-4-(trityloxy)pent-2-enoateDIBAL-H (2.2 equiv.)Diethyl ether-78 °C4 h97%General procedure for reducing unsaturated esters to allylic alcohols.[12]
Catalytic Transfer HydrogenationCinnamaldehydeCo₁Re₁/TiO₂, Formic acid (FA), NEt₃THF140 °C4 h~88%High conversion (99%) and high selectivity (89%) to cinnamyl alcohol.[2]
Catalytic Hydrogenation (Flow)CinnamaldehydePt/SiO₂ catalyst, H₂Isopropanol80-100 °CN/A~80%High conversion and selectivity in a continuous flow reactor.[3]
MPV ReductionAldehydes/KetonesAluminum isopropoxide, IsopropanolIsopropanolRefluxN/AGoodHighly chemoselective for the carbonyl group.[5][6][7]

Experimental Protocols

Synthesis via Sodium Borohydride Reduction of 4-Methoxycinnamaldehyde

This protocol is adapted from a standard procedure for the selective reduction of cinnamaldehyde.[1]

Materials:

  • 4-Methoxycinnamaldehyde

  • Sodium borohydride (NaBH₄)

  • 95% Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-water bath

Procedure:

  • Dissolve 4-methoxycinnamaldehyde (1 equivalent) in 95% ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice-water bath.

  • In a separate beaker, dissolve sodium borohydride (1.2 equivalents) in a small amount of 95% ethanol.

  • Slowly add the NaBH₄ solution dropwise to the stirred solution of the aldehyde, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose the excess NaBH₄ and the borate ester complex.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by column chromatography if necessary.

Synthesis via Lithium Aluminum Hydride Reduction of 4-Methoxycinnamic Acid

This protocol is based on a study optimizing the synthesis of this compound.[11]

Materials:

  • 4-Methoxycinnamic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully and portion-wise, add LiAlH₄ (3.0 equivalents) to the stirred THF.

  • Dissolve 4-methoxycinnamic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

  • Quench the reaction cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Allow the mixture to stir at room temperature until a white granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

Visualization of Synthesis Workflow

The following diagrams illustrate the generalized workflows for the synthesis of this compound from two different precursors.

cluster_0 Route 1: Aldehyde Reduction cluster_1 Route 2: Carboxylic Acid Reduction A 4-Methoxycinnamaldehyde B Reduction (e.g., NaBH4, EtOH) A->B C Workup & Purification B->C D This compound C->D E 4-Methoxycinnamic Acid F Reduction (e.g., LiAlH4, THF) E->F G Workup & Purification F->G H This compound G->H

Caption: Generalized workflows for the synthesis of this compound.

G start Starting Material (Aldehyde or Acid/Ester) reaction Reduction Reaction - Select Reagent - Control Temperature - Monitor with TLC start->reaction quench Quenching (Decomposition of excess reagent) reaction->quench extraction Extraction (Separation from aqueous phase) quench->extraction drying Drying (Removal of water) extraction->drying concentration Concentration (Solvent removal) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification product This compound purification->product

Caption: Logical steps in a typical synthesis and purification process.

References

comparing the efficacy of 4-Methoxycinnamyl alcohol from natural vs. synthetic sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the source of a bioactive compound is a critical consideration. This guide provides a comprehensive comparison of 4-Methoxycinnamyl alcohol derived from natural sources versus chemical synthesis, focusing on their efficacy, underlying mechanisms of action, and the experimental data supporting these findings.

Overview of this compound

This compound is a phenylpropanoid that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. It is found in various plants and can also be efficiently produced through chemical synthesis. This comparison aims to provide an objective overview to inform decisions on the selection of this compound for research and development purposes.

Data on Efficacy: Natural vs. Synthetic

Currently, there is a lack of direct comparative studies evaluating the efficacy of this compound from natural versus synthetic sources in the same experimental settings. However, data from independent studies on the biological activities of this compound from both origins provide valuable insights.

Cytotoxicity

This compound isolated from natural sources has demonstrated significant cytotoxic effects against various human cancer cell lines.

Table 1: Cytotoxicity of Natural this compound from Foeniculum vulgare

Cell LineIC50 (μg/mL)
HeLa (Cervical Cancer)7.82[1][2]
MCF-7 (Breast Cancer)14.24[1][2]
DU145 (Prostate Cancer)22.10[1][2]

Data obtained from bioassay-guided fractionation of an ethanol extract of Foeniculum vulgare.[1][2]

Anti-inflammatory Activity

While direct data on the anti-inflammatory activity of this compound is emerging, studies on its derivatives and related compounds from natural sources provide insights into its probable mechanism of action. For instance, 4-methoxycinnamyl p-coumarate, isolated from Etlingera pavieana, has been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways.[3] It is plausible that this compound contributes to these effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols for obtaining this compound from both natural and synthetic sources.

Natural Source: Extraction and Isolation

This compound has been successfully isolated from the ethanol extract of Foeniculum vulgare (fennel) through bioassay-guided fractionation.[1][2]

Experimental Workflow for Extraction and Isolation

start Foeniculum vulgare Plant Material step1 Ethanol Extraction start->step1 step2 Bioassay-Guided Fractionation (e.g., Chromatography) step1->step2 step3 Isolation of Active Fractions step2->step3 step4 Purification of this compound step3->step4 end Natural this compound step4->end

Workflow for isolating natural this compound.
Synthetic Source: Chemical Synthesis

The synthesis of this compound is typically achieved through the reduction of 4-methoxycinnamic acid. A common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent.[4]

Experimental Workflow for Chemical Synthesis

start 4-Methoxycinnamic Acid step1 Reduction Reaction (e.g., Lithium Aluminum Hydride) start->step1 step2 Reaction Quenching and Workup step1->step2 step3 Purification (e.g., Recrystallization or Chromatography) step2->step3 end Synthetic this compound step3->end

Workflow for synthesizing this compound.

A detailed protocol for the synthesis of the precursor, 4-methoxycinnamic acid, involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of pyridine and β-alanine.[5]

Signaling Pathways

The anti-inflammatory effects of compounds structurally related to this compound, such as 4-methoxycinnamyl p-coumarate, are mediated through the inhibition of pro-inflammatory signaling cascades. The primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, along with the Akt and Activator protein-1 (AP-1) signaling pathways.[3]

Inhibition of the NF-κB Signaling Pathway

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). 4-methoxycinnamyl p-coumarate has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB->IkBa Bound to NFkB_active NF-κB (p65/p50) IkBa_p->NFkB_active Releases NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation MCA 4-Methoxycinnamyl derivatives MCA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway.

Conclusion

While both natural and synthetic routes provide access to this compound, a direct, evidence-based comparison of their efficacy is currently absent from the scientific literature. The available data indicates that naturally derived this compound possesses significant cytotoxic properties. The anti-inflammatory mechanism of a closely related natural compound involves the inhibition of the NF-κB, Akt, and AP-1 signaling pathways.

For researchers and drug developers, the choice between natural and synthetic this compound will depend on factors such as the desired purity, scalability of production, and the specific biological application. The synthetic route offers a more controlled and potentially scalable process, while natural sources provide the compound within a complex matrix of other phytochemicals that could have synergistic effects. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate any differences in the biological efficacy of this compound from these distinct origins.

References

Safety Operating Guide

Proper Disposal of 4-Methoxycinnamyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-Methoxycinnamyl alcohol (CAS No. 53484-50-7), a compound used in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Profile

This compound is known to be toxic to aquatic life, necessitating careful handling to prevent environmental release.[1] Although a complete hazard profile is not available, related compounds like 4-Methoxybenzyl alcohol are known to cause skin and serious eye irritation, and may cause respiratory irritation and be harmful if swallowed. Therefore, it is prudent to handle this compound with similar precautions.

Hazard Summary of this compound and Analogs

Hazard StatementClassificationPrimary Route of ExposureSource for Analog (4-Methoxybenzyl alcohol)
Toxic to aquatic lifeEnvironmental HazardEnvironmental release[1]
Causes skin irritationSkin IrritantDermal[2][3]
Causes serious eye irritationEye IrritantOcular[3]
May cause respiratory irritationRespiratory IrritantInhalation[3]
Harmful if swallowedAcute Oral ToxicityIngestion[3]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedures

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

For Small Quantities (e.g., residual amounts in containers):
  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and treated as hazardous waste.

  • Container Disposal: Once triple-rinsed and dried, the container can be disposed of according to your institution's guidelines for decontaminated labware.

For Larger Quantities or Unused Product:
  • Waste Collection: Collect the waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide them with all available information on the chemical's properties and hazards.

Disposal of Contaminated Materials:
  • Collection: Any materials contaminated with this compound, such as gloves, paper towels, or absorbent pads, must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of these contaminated materials through your institution's hazardous waste management program.

Experimental Workflow for Disposal

start Start: Need to Dispose of This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., empty container) assess_quantity->small_quantity Residual large_quantity Large Quantity or Unused Product assess_quantity->large_quantity Bulk contaminated_materials Contaminated Materials (gloves, wipes, etc.) assess_quantity->contaminated_materials Soiled triple_rinse Triple rinse container with a suitable solvent. small_quantity->triple_rinse collect_waste Collect in a labeled, sealed hazardous waste container. large_quantity->collect_waste collect_contaminated Collect in a separate, labeled hazardous waste container. contaminated_materials->collect_contaminated collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines. collect_rinsate->dispose_container end End: Compliant Disposal dispose_container->end store_waste Store in a designated hazardous waste area. collect_waste->store_waste professional_disposal Arrange for professional hazardous waste disposal. store_waste->professional_disposal professional_disposal->end collect_contaminated->professional_disposal

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: The information provided in this document is intended as a guide and is based on general principles of chemical safety and waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department and refer to all applicable local, state, and federal regulations before handling and disposing of any chemical waste.

References

Personal protective equipment for handling 4-Methoxycinnamyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A complete and verified Safety Data Sheet (SDS) for 4-Methoxycinnamyl alcohol (CAS No. 53484-50-7) was not publicly available at the time of this writing. The following guidance is based on limited hazard information available from chemical suppliers and general laboratory safety principles. It is imperative that you obtain and review a comprehensive and current Safety Data Sheet from your supplier before purchasing, handling, storing, or disposing of this chemical. This guide is intended to supplement, not replace, the manufacturer's official SDS.

Immediate Safety and Logistical Information

This compound is a research chemical that requires careful handling to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on available data, this compound is known to pose a risk of serious eye damage and is toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is essential.

Hazard Summary:

  • Eye Damage: Poses a significant risk of serious eye injury.

  • Environmental Hazard: Toxic to aquatic organisms, with potentially long-term adverse effects in the aquatic environment.

  • Other Potential Hazards: The full toxicological profile is not widely available. Assume the substance may have other unknown hazards and handle with appropriate caution.

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended due to the incomplete hazard data. The following table outlines the minimum recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and prevent serious eye damage.
Skin Protection - Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coatTo prevent skin contact. The specific type of glove and its breakthrough time should be confirmed with the SDS.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of any vapors, dusts, or aerosols.
Footwear Closed-toe, chemical-resistant shoesTo protect feet from spills.

Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the chemical.

Operational Plan for Handling

This step-by-step protocol provides a general workflow for the safe handling of this compound.

1. Preparation:

  • Read and understand the supplier's Safety Data Sheet thoroughly.
  • Ensure a certified chemical fume hood is available and functioning correctly.
  • Prepare all necessary equipment and reagents before handling the chemical.
  • Designate a specific area for handling this compound to minimize the risk of contamination.
  • Ensure an eyewash station and safety shower are readily accessible.

2. Handling:

  • Don the appropriate personal protective equipment as outlined in the table above.
  • Conduct all manipulations of this compound, including weighing and preparing solutions, within a chemical fume hood.
  • Avoid the generation of dust or aerosols.
  • Use compatible labware (e.g., glass, PTFE) to prevent reactions.
  • Keep containers tightly closed when not in use.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental harm.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Containerization:

  • Use a chemically resistant, sealable container for waste collection.
  • Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Eye Damage," "Environmental Hazard").

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's EHS-approved waste management program.
  • Do not dispose of this compound down the drain or in the regular trash, as it is toxic to aquatic life.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

G Workflow for Handling this compound sds Obtain & Review SDS ppe Don Appropriate PPE sds->ppe setup Prepare Fume Hood & Equipment ppe->setup handle Handle in Fume Hood setup->handle store Keep Container Sealed handle->store spill Manage Spills Appropriately handle->spill waste Segregate Hazardous Waste store->waste spill->waste dispose Dispose via EHS waste->dispose

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxycinnamyl alcohol
Reactant of Route 2
4-Methoxycinnamyl alcohol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.